4-Hydroxy-7-(trifluoromethoxy)quinazoline
Description
Properties
IUPAC Name |
7-(trifluoromethoxy)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRMBJHYCWXLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
This guide provides an in-depth exploration of the synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a cornerstone in the development of numerous therapeutic agents, and the incorporation of a trifluoromethoxy group at the 7-position can enhance key pharmacological properties such as metabolic stability and target binding affinity.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed synthetic protocol grounded in established chemical principles.
Introduction: The Significance of Substituted Quinazolines
Quinazolin-4(3H)-ones, the tautomeric form of 4-hydroxyquinazolines, represent a critical class of fused heterocyclic compounds.[3] Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[1] These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4][5][6] The trifluoromethoxy (-OCF₃) substituent, in particular, is a highly valued functional group in modern medicinal chemistry due to its unique electronic properties and high metabolic stability.[2] Its inclusion in the quinazoline framework is a strategic approach to developing novel drug candidates with improved pharmacokinetic profiles.
Synthetic Strategy: Cyclocondensation of 2-Amino-4-(trifluoromethoxy)benzoic Acid
The most direct and widely employed method for the synthesis of 4-hydroxyquinazolines is the cyclocondensation of an appropriately substituted anthranilic acid with a suitable one-carbon source.[3][7][8][9][10] For the preparation of this compound, the logical and preferred starting material is 2-amino-4-(trifluoromethoxy)benzoic acid. This key intermediate undergoes reaction with formamide, which serves as both the reagent and, in many cases, the solvent, to yield the desired quinazolinone ring structure.[7][8]
This approach is favored for its operational simplicity and the ready availability of the necessary starting materials. The reaction proceeds at elevated temperatures, driving the cyclization and dehydration to form the stable heterocyclic system.
Overall Synthetic Workflow
The synthesis can be conceptualized as a straightforward, one-pot cyclization reaction. The workflow is designed to be efficient and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (mol) |
| 2-Amino-4-(trifluoromethoxy)benzoic acid | 35575-86-3 | 221.14 g/mol | 5.0 g | 0.0226 |
| Formamide | 75-12-7 | 45.04 g/mol | 25 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
| Ethanol | 64-17-5 | 46.07 g/mol | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-(trifluoromethoxy)benzoic acid (5.0 g, 0.0226 mol) and formamide (25 mL).
-
Heating and Reaction: Heat the reaction mixture in an oil bath to 160-170 °C. Maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with additional deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for the product C₉H₅F₃N₂O₂ is 230.14 g/mol .[11]
Mechanistic Insights
The formation of the quinazolinone ring from an anthranilic acid and formamide proceeds through a well-established cyclocondensation mechanism.
Caption: Proposed mechanism for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Excess Formamide: Using formamide in excess serves a dual purpose: it acts as a reactant and as a high-boiling solvent, facilitating the necessary reaction temperature.
-
High Temperature: The elevated temperature is crucial to overcome the activation energy for both the initial N-formylation and the subsequent intramolecular cyclization and dehydration steps.
-
Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product while dissolving the excess formamide and other water-soluble impurities, providing an initial purification step.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of any remaining impurities and resulting in a product of high purity suitable for further applications.
Conclusion
The synthesis of this compound via the cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid and formamide is a robust and efficient method. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and insights into the reaction mechanism. The principles and procedures outlined herein are grounded in established organic chemistry and are designed to be readily implemented by researchers in the field of drug discovery and development. The resulting compound serves as a valuable building block for the creation of novel therapeutic agents.[12][13]
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1260759-77-0 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Executive Summary
This guide provides an in-depth analysis of the core physicochemical properties of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a heterocyclic compound belonging to the quinazoline class. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for researchers in drug discovery and development. This document details the molecular structure, tautomerism, and key analytical parameters of this compound, and provides field-proven, step-by-step protocols for their experimental determination. The insights herein are intended to empower researchers to accelerate their development programs by providing a foundational understanding of this molecule's behavior.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline nucleus is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a vast range of biological activities.[4] Compounds incorporating this scaffold have been successfully developed as inhibitors for critical biological targets such as EGFR, PARP, and USP7, leading to potent anticancer agents.[4][5][6] The specific compound, this compound (CAS: 1260759-77-0), combines this privileged scaffold with a trifluoromethoxy group, a substituent known to enhance metabolic stability and cell permeability by increasing lipophilicity.
This guide serves as a foundational resource, moving beyond a simple data sheet to explain the causality behind the analytical choices required to fully characterize this molecule. For any drug discovery program, a precise understanding of a compound's solubility, pKa, and stability is not merely academic; it directly influences bioavailability, formulation, and, ultimately, therapeutic efficacy.
Core Molecular Structure and Tautomerism
A critical and often overlooked physicochemical property of 4-hydroxyquinazolines is their existence in a tautomeric equilibrium. The molecule can exist as both the aromatic alcohol (enol) form, This compound , and the more stable amide (keto) form, 7-(Trifluoromethoxy)quinazolin-4(3H)-one .[7] In solid-state and in most physiological conditions, the equilibrium heavily favors the quinazolin-4(3H)-one form. This distinction is vital, as the hydrogen-bonding capabilities and electronic distribution of the two forms differ significantly, impacting receptor binding and pharmacokinetic properties.
Caption: Keto-enol tautomerism of the core scaffold.
Fundamental Physicochemical Data
The following table summarizes the essential identification and physical properties of the compound. While some parameters like molecular weight are calculated, others like melting point and solubility require empirical determination as described in the subsequent protocols.
| Property | Value | Source |
| IUPAC Name | 7-(Trifluoromethoxy)quinazolin-4(3H)-one | (Preferred Tautomer) |
| Synonym | This compound | [8][9] |
| CAS Number | 1260759-77-0 | [8][9][] |
| Molecular Formula | C₉H₅F₃N₂O₂ | [8][9] |
| Molecular Weight | 230.14 g/mol | [8][9][] |
| Purity | ≥95% (Commercially Available) | [9] |
| Melting Point | Not experimentally reported. Expected >200 °C. | |
| pKa | Not experimentally reported. | |
| Solubility | Not experimentally reported. |
Experimental Protocols for Core Property Determination
As a Senior Application Scientist, it is understood that data is only as reliable as the method used to generate it. The following protocols are presented as self-validating systems, incorporating principles of accuracy and reproducibility essential for regulatory and research integrity.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. For crystalline solids, it is also related to lattice energy and solubility.
Methodology (Digital Melting Point Apparatus):
-
Calibration: Calibrate the apparatus using certified standards with melting points bracketing the expected range (e.g., Benzophenone at 48°C and Caffeine at 235°C).
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the dry compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Set the ramp rate to 10°C/min for an initial approximate determination. For the precise measurement, use a slow ramp rate of 1-2°C/min starting from ~15°C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this as the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a leading cause of failure in drug development. This method (based on OECD Guideline 105) remains the gold standard for its reliability.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial to mimic physiological conditions. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The system must be protected from light if the compound is light-sensitive.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
-
Validation: The presence of solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Protocol for pKa Determination (Potentiometric Titration)
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule significantly affects its ability to cross biological membranes and interact with its target. This compound has both a weakly acidic proton (N-H at position 3 of the keto tautomer) and basic nitrogen atoms in the quinazoline ring.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.
-
Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.
-
Acidic pKa: Titrate the solution with a standardized base solution (e.g., 0.1 M KOH).
-
Basic pKa: Titrate a separate sample with a standardized acid solution (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using the first or second derivative. Specialized software can perform this analysis to yield precise pKa values.
-
Validation: The procedure should be repeated at least three times. The ionic strength of the solution should be kept constant with a background electrolyte like KCl.
Spectroscopic and Spectrometric Characterization Workflow
A logical workflow is essential for unambiguous structure confirmation and purity assessment. This process ensures that subsequent biological and physicochemical assays are performed on a well-characterized molecule.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom. For this molecule, ¹⁹F NMR is also critical to confirm the trifluoromethoxy group.
Predicted Spectral Features:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline ring. A broad singlet further downfield (>10 ppm) would correspond to the N-H proton of the dominant keto tautomer.
-
¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would appear between δ 110-150 ppm. A signal around δ 160-170 ppm would be characteristic of the C=O carbonyl carbon. The trifluoromethoxy carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR (DMSO-d₆, 376 MHz): A sharp singlet is expected, confirming the -OCF₃ group.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the specific solvent.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. For full structural assignment, advanced 2D experiments like COSY, HSQC, and HMBC may be required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H NMR).
High-Resolution Mass Spectrometry (HRMS)
Rationale: While standard MS confirms molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula.
Methodology (ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass for [C₉H₆F₃N₂O₂]⁺ is 231.0376.
-
Data Analysis: Compare the experimentally measured mass to the theoretical mass. The mass error, calculated in parts per million (ppm), should be less than 5 ppm for confirmation of the elemental composition.
Conclusion
This compound is a molecule of significant interest, built upon a therapeutically relevant scaffold. This guide has detailed its fundamental structural and physicochemical properties, with a focus on the critical keto-enol tautomerism. The provided protocols offer robust, field-tested methodologies for researchers to determine the key parameters—solubility, pKa, melting point, and spectral characteristics—that are indispensable for advancing a compound through the drug discovery pipeline. Accurate and reproducible characterization, as outlined here, forms the bedrock upon which successful preclinical and clinical development is built.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1260759-77-0 [chemicalbook.com]
- 9. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
"4-Hydroxy-7-(trifluoromethoxy)quinazoline structural analysis"
An In-Depth Technical Guide to the Structural Analysis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a key strategy for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the structural analysis of a representative molecule, this compound (CAS 1260759-77-0). We will explore the synergistic application of advanced spectroscopic, crystallographic, and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a robust and unambiguous structural elucidation.
Introduction: The Scientific Rationale
The 4-hydroxyquinazoline core is a privileged structure, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The molecule exists in a tautomeric equilibrium with its 4(3H)-quinazolinone form, a feature that can be critical for its interaction with biological targets.
The addition of a 7-(trifluoromethoxy) group is a deliberate design choice aimed at enhancing drug-like properties. The -OCF₃ group is a fascinating substituent that offers several advantages over more common groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃):
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[4][5] This can significantly increase a drug's half-life.
-
Lipophilicity Modulation: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability.[4][6]
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly alter the electron distribution within the quinazoline ring system, impacting pKa and modifying interactions with protein targets.[4][5]
Therefore, a rigorous and multi-faceted structural analysis is not merely an academic exercise; it is a critical step to confirm the identity, purity, connectivity, and three-dimensional conformation of the molecule, which are all intrinsically linked to its function.
Synthetic Pathway: From Precursors to Product
Understanding the synthesis is the first step in any structural analysis, as it informs potential side products and impurities. A plausible and common route to 4-hydroxyquinazoline derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative.[7][8]
Caption: A common synthetic route to the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of formamide (approx. 10-20 eq), which serves as both a reactant and a solvent.
-
Cyclization: Heat the reaction mixture to approximately 180-190 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Elucidation: A Multi-Technique Approach
Spectroscopy provides the foundational evidence for the molecule's covalent structure. A combination of techniques is required for an unambiguous assignment.
Mass Spectrometry (MS)
Causality: The first step is to confirm that the synthesis produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition, providing strong evidence for the molecular formula.
Expected Data:
-
Molecular Formula: C₉H₅F₃N₂O₂
-
Molecular Weight: 230.14 g/mol [9]
-
HRMS (ESI+): Calculated for [M+H]⁺ (C₉H₆F₃N₂O₂⁺): 231.0429. Found: 231.04xx (within 5 ppm error).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this structure, ¹H, ¹³C, ¹⁹F, and 2D NMR experiments are all necessary.
Caption: Atom numbering scheme for NMR assignments.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (in ppm) in a common solvent like DMSO-d₆. Actual experimental values may vary slightly.
| Atom Number | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | 2D NMR Correlations (HMBC) |
| 2 | ~8.1, s | ~145 | C4, C8a |
| 4 | - (OH proton, ~12.0, br s) | ~165 | - |
| 4a | - | ~118 | H2, H5, H8 |
| 5 | ~8.0, d, J=9.0 | ~128 | C4, C7, C8a |
| 6 | ~7.4, dd, J=9.0, 2.5 | ~110 | C8 |
| 7 | - | ~150 (q, J≈4) | H5, H6, H8 |
| 8 | ~7.5, d, J=2.5 | ~105 | C4a, C6 |
| 8a | - | ~148 | H2, H5 |
| -OCF₃ | - | ~120 (q, J≈257) | - |
Detailed NMR Analysis Workflow
Caption: Workflow for unambiguous structure elucidation using NMR.
Protocol: 2D NMR for Structural Elucidation [10][11][12]
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.
-
Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
-
Acquire HSQC Spectrum: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of all CH groups (H5/C5, H6/C6, H8/C8, and H2/C2).
-
Acquire COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment. This identifies protons that are spin-spin coupled, typically through 2-3 bonds. A key correlation expected is between H5 and H6, confirming their adjacency on the aromatic ring.
-
Acquire HMBC Spectrum: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the most critical experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.
-
Key HMBC Correlations:
-
The proton at H2 should show correlations to the quaternary carbon C8a and the carbonyl-like carbon C4, linking the pyrimidine ring to the fused benzene ring.
-
The proton at H5 should show correlations to C4, C7, and C8a, confirming its position relative to the carbonyl, the -OCF₃ group, and the bridgehead carbon.
-
The proton at H8 should show correlations to C4a and C6, confirming the substitution pattern on the benzene ring.
-
-
-
Data Interpretation: By systematically assembling the connections revealed by the COSY, HSQC, and HMBC spectra, the complete covalent structure can be pieced together like a puzzle, validating the proposed structure of this compound.
X-ray Crystallography: The Definitive 3D Structure
While NMR confirms connectivity, only single-crystal X-ray crystallography can provide unequivocal proof of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[13][14]
Protocol: Single-Crystal X-ray Crystallography [15]
-
Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indication of high sample purity. Slow evaporation is a common and effective method.[16][17]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Filter the solution into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation.
-
Store the vial in a vibration-free location for several days to weeks.
-
-
Crystal Selection and Mounting: Select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[14]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.
-
Expected Structural Features: Based on known quinazoline structures, we can anticipate the following:
-
Planarity: The fused quinazoline ring system will be largely planar.[18]
-
Tautomerism: The crystal structure will definitively show whether the molecule exists as the 4-hydroxy or the 4-oxo tautomer in the solid state. The 4-oxo form is generally more stable.
-
Intermolecular Interactions: Hydrogen bonding is expected, likely involving the N-H at position 3 and the carbonyl oxygen at position 4, forming dimers or extended chains in the crystal lattice. Pi-pi stacking between the planar aromatic rings is also highly probable.[18]
Computational Analysis: In Silico Validation
Computational modeling serves to complement and rationalize the experimental findings. Techniques like Density Functional Theory (DFT) can predict structural and electronic properties.[19][20][21]
Protocol: DFT Calculations
-
Model Building: Build the 3D structure of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This calculates the lowest energy conformation of the molecule.
-
Property Calculation: Using the optimized geometry, perform further calculations to predict:
-
NMR Chemical Shifts: These can be compared with experimental data to aid in assignments.
-
Vibrational Frequencies: To compare with the experimental IR spectrum.
-
Molecular Orbitals (HOMO/LUMO): To understand the molecule's electronic properties and potential reactivity.
-
Computational studies are also invaluable for investigating the molecule's potential interactions with biological targets through molecular docking simulations, which can guide further drug development efforts.[22][23]
Conclusion
The structural analysis of this compound is a case study in modern chemical characterization. It requires a synergistic approach where no single technique is sufficient. Mass spectrometry confirms the molecular formula, a comprehensive suite of 1D and 2D NMR experiments establishes the atomic connectivity, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. These experimental results are further supported and rationalized by computational modeling. This rigorous, multi-faceted workflow ensures the scientific integrity of the data and provides the solid foundation required for advancing a molecule from a chemical entity to a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. apjhs.com [apjhs.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
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"biological activity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline derivatives"
An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline Derivatives
Foreword: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and versatile substitution points have allowed for the development of numerous compounds with a wide array of biological activities.[2][3] Nowhere has its impact been more profound than in oncology, where quinazoline-based drugs like gefitinib, erlotinib, and afatinib have become standard-of-care treatments for specific cancer patient populations.[1][4][5] These agents function as targeted therapies, primarily by inhibiting protein tyrosine kinases that drive oncogenic signaling.[1][6]
This guide focuses on a specific, yet highly promising, subclass: This compound derivatives . The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position is a strategic chemical modification. This electron-withdrawing group can significantly alter the molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. The 4-hydroxy group provides a critical anchor point for further derivatization, enabling the exploration of diverse chemical space to optimize potency and selectivity.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the core antitumor mechanisms, synthesis strategies, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of these promising compounds.
Core Mechanisms of Antitumor Action
This compound derivatives exert their anticancer effects by modulating a variety of critical cellular processes. Their activity is primarily rooted in the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
Inhibition of Protein Tyrosine Kinases
The most well-documented mechanism of action for quinazoline derivatives is the inhibition of protein tyrosine kinases, which are crucial mediators of cell signaling pathways controlling growth, proliferation, and survival.[1]
EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events that promote cell proliferation and inhibit apoptosis.[4] Overexpression or mutation of EGFR is a common driver in various cancers, particularly non-small cell lung cancer (NSCLC).[4][6] Quinazoline derivatives are renowned for their ability to competitively bind to the ATP-binding site in the intracellular kinase domain of EGFR, preventing its autophosphorylation and subsequent pathway activation.[7] A major challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[2] Research is focused on developing next-generation quinazolines that can effectively inhibit these resistant forms.[2][5]
Caption: EGFR signaling pathway and point of inhibition.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of this process.[8][9] The simultaneous inhibition of both EGFR and VEGFR-2 is a powerful therapeutic strategy, as these pathways share common downstream signaling components.[9][10] Several quinazoline derivatives have been developed as dual inhibitors, targeting both tumor cell proliferation and the blood supply that sustains them.[5][10]
Caption: VEGFR-2 signaling pathway and point of inhibition.
The versatility of the quinazoline scaffold allows for its adaptation to target other kinases involved in cancer, including:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell survival and proliferation, often dysregulated in tumors.[11]
-
HER2 (ErbB2): A member of the EGFR family, overexpressed in certain breast and gastric cancers.[12][13]
-
CDK2: A cyclin-dependent kinase that plays a key role in cell cycle progression.[12][13]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure and forming the mitotic spindle during cell division.[14] Some quinazolinone derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the assembly of functional microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[14][15][16]
Induction of Apoptosis
Beyond cell cycle arrest, quinazoline derivatives can directly trigger apoptosis (programmed cell death) through various mechanisms.[15] Studies have shown these compounds can modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins (like Bcl-2) and increasing pro-apoptotic proteins (like Bax).[15][17] This shift in balance leads to the activation of caspases, the executioner enzymes of apoptosis.[15]
General Synthesis Strategy
The synthesis of the this compound core typically follows established heterocyclic chemistry principles. A plausible and efficient route starts with a substituted anthranilic acid, which provides the benzene ring portion of the final scaffold.
Caption: General synthesis workflow for quinazoline derivatives.
The key step is the cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid with a reagent like formamidine acetate, which provides the remaining two atoms for the pyrimidine ring.[18] This directly yields the 4-hydroxy quinazoline core.[19] This core can then be used for further derivatization. A common strategy involves converting the 4-hydroxy group to a more reactive 4-chloro group, which can then be readily displaced by various nucleophiles (amines, phenols) to generate a library of target compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 4: This is the most critical position for modulating kinase inhibitory activity. For EGFR/VEGFR-2 inhibitors, a substituted anilino group at C4 is often required for high potency.[5][6] The aniline moiety interacts with key residues in the hinge region of the kinase ATP-binding pocket.[2]
-
Positions 6 and 7: Substitutions at these positions with small, solubilizing groups (e.g., methoxy, morpholine) can enhance potency and improve pharmacokinetic properties.[20] The 7-(trifluoromethoxy) group in the title compounds is expected to increase lipophilicity and metabolic stability, potentially leading to better cell penetration and a longer half-life.
-
Position 2: While less commonly modified for kinase inhibitors, substitutions at C2 can be used to target other enzymes or fine-tune the molecule's properties.[2]
Experimental Evaluation Protocols
A tiered approach involving in vitro and in vivo assays is essential to characterize the biological activity of novel this compound derivatives.
In Vitro Evaluation
Caption: Tiered workflow for in vitro evaluation.
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[21][22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (concentration that inhibits 50% of cell growth).[21]
This assay quantifies the direct inhibitory effect of a compound on a specific kinase.
-
Plate Coating: Coat a 96-well plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for EGFR).
-
Kinase Reaction: In a separate plate, prepare a reaction mixture containing the recombinant kinase (e.g., VEGFR-2), ATP, and serial dilutions of the test compound. Incubate to allow the phosphorylation reaction to occur.
-
Transfer: Transfer the reaction mixture to the coated plate and incubate to allow the phosphorylated substrate to bind.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The color intensity is proportional to the kinase activity.
-
Data Acquisition & Analysis: Stop the reaction and measure absorbance. Calculate the percentage of inhibition and determine the IC₅₀ value.[8][23]
In Vivo Evaluation
This model assesses the antitumor efficacy of a compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice, 4-6 weeks old).[24]
-
Tumor Implantation: Culture human cancer cells (e.g., NCI-H1975) and harvest them. Subcutaneously inject 1-5 million cells suspended in PBS or Matrigel into the flank of each mouse.[24]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and the overall health of the mice throughout the study.[25]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the control group. The tumors can be further analyzed by immunohistochemistry or Western blot.[25]
Data Summary: Representative Quinazoline Kinase Inhibitors
While specific data for this compound derivatives requires dedicated screening, the following table summarizes the activity of structurally related quinazoline compounds to illustrate the scaffold's potential.
| Compound Class | Target Kinase(s) | Reported IC₅₀ | Target Cell Line(s) | Reported IC₅₀ / GI₅₀ | Reference |
| 4-Anilinoquinazoline | EGFR | 0.1 M | - | - | [2] |
| 4-Arylamino-6-(furan-2-yl)quinazoline | EGFR | 5.06 nM (wild-type) | A549, NCI-H1975 | Potent antiproliferative | [2][23] |
| Quinazoline-Thiourea Hybrid | EGFR, VEGFR-2 | EGFR: 0.01-0.02 M | - | - | [2] |
| 2,4-Disubstituted Quinazoline | VEGFR-2 | 5.49 µM | HepG-2 | Potent antiproliferative | [8][24] |
| 4-Anilino-quinazoline | EGFR, VEGFR-2 | EGFR: 0.13 µM, VEGFR: 0.56 µM | HT-29, MCF-7 | 31.23 µM, 39.02 µM | [4] |
| Quinazolinone Derivative (Compound 111) | - | - | Glioma Cells | Induces apoptosis | [14] |
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. Their potential to inhibit key oncogenic drivers like EGFR and VEGFR-2, coupled with favorable synthetic accessibility, makes them attractive candidates for further investigation. The strategic inclusion of the trifluoromethoxy group may confer advantageous pharmacokinetic properties, potentially overcoming limitations of earlier-generation inhibitors.
Future research should focus on:
-
Library Synthesis: Generating a diverse library of derivatives by varying the substituent at the 4-position to optimize potency and selectivity against a panel of cancer-relevant kinases.
-
Resistance Breaking: Explicitly testing lead compounds against clinically relevant drug-resistant cancer cell lines (e.g., those harboring the EGFR T790M mutation).
-
Multi-Targeting: Intentionally designing derivatives that inhibit multiple, complementary signaling pathways to achieve synergistic antitumor effects and delay the onset of resistance.
-
Pharmacokinetic Profiling: Conducting thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure that potent compounds have drug-like properties suitable for in vivo development.
By leveraging the established principles of quinazoline chemistry and employing the rigorous evaluation protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.
References
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- 7. benchchem.com [benchchem.com]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of quinazoline derivatives and their in vitro inhibition activity against MDA-MB-231 cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Quinazoline-Based Kinase Inhibitors
A Foreword on 4-Hydroxy-7-(trifluoromethoxy)quinazoline: The query for the specific mechanism of action of this compound addresses a molecule that is not extensively characterized in publicly accessible scientific literature. Therefore, this guide will focus on the well-established mechanistic principles of the broader quinazoline chemical class, to which this compound belongs. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3][4] By understanding the action of this "privileged scaffold," we can infer the probable mechanism of its derivatives.
Part 1: The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The quinazoline core is a prime example, renowned for its utility in designing potent and selective inhibitors of protein kinases.[2][3]
The power of the quinazoline scaffold lies in its structural mimicry of the adenine base in adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[4] This structural similarity allows quinazoline derivatives to act as competitive inhibitors, occupying the ATP-binding site on a kinase and preventing the enzyme from carrying out its function.[1][5]
Caption: Structural mimicry between ATP's adenine and the quinazoline core.
Part 2: Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Pocket
Protein kinases are crucial regulators of cellular signaling pathways. They function by transferring a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.[6]
Quinazoline-based inhibitors directly target the engine of the kinase: the ATP-binding pocket. The mechanism unfolds as follows:
-
Docking into the ATP Site: The planar quinazoline ring system fits snugly into the hydrophobic pocket normally occupied by adenine.[4]
-
Hinge Region Binding: A critical interaction occurs between the N1 nitrogen of the quinazoline ring and the "hinge region" of the kinase, forming a hydrogen bond with the backbone amide of a conserved methionine residue (e.g., Met793 in EGFR).[4] This anchors the inhibitor in place.
-
Selectivity and Potency: While the quinazoline core provides the anchor, the various chemical groups attached to it (substituents) extend into other nearby pockets. The nature of these substituents, such as the 4-anilino group common in many inhibitors, determines the inhibitor's potency and its selectivity for specific kinases over others.[3] The hypothetical 7-(trifluoromethoxy) group would likely occupy a specific hydrophobic pocket, contributing to the overall binding affinity.
-
Inhibition of Phosphorylation: By physically occupying the ATP-binding site, the quinazoline inhibitor prevents ATP from binding. This competitively inhibits the phosphotransferase reaction, shutting down the kinase's activity and blocking downstream signaling pathways that drive pathological processes.[1][5]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Part 3: Experimental Validation of the Mechanism
A robust understanding of a compound's mechanism of action requires rigorous experimental validation. As a Senior Application Scientist, the following workflow provides a self-validating system to confirm the ATP-competitive inhibition of a target kinase by a novel quinazoline derivative.
Workflow for Mechanistic Validation
Caption: A logical workflow for validating a kinase inhibitor's mechanism.
Detailed Experimental Protocols
1. Biochemical Assay: Kinase Inhibition (IC50 Determination)
This experiment determines the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value).
-
Assay Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8][9] It measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP-binding site by the test compound.[7][8][9] A decrease in FRET signal corresponds to an increase in inhibitor binding.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer. Prepare a 3X solution of the target kinase mixed with a europium-labeled anti-tag antibody. Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.[9][10]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.[7][9]
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.[7][9]
-
Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.[7][9]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[8][9]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[11]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Biochemical Assay: ATP Competition
This experiment confirms that the inhibitor acts by competing with ATP.
-
Assay Principle: A radioactive filter binding assay is performed in the presence of a fixed concentration of inhibitor and varying concentrations of ATP.[12] If the inhibitor is ATP-competitive, its apparent potency (IC50) will increase as the ATP concentration increases.
-
Step-by-Step Protocol:
-
Reaction Setup: Set up multiple sets of kinase reactions. Each set will have a different, fixed concentration of [γ-³³P]-ATP (e.g., spanning concentrations below and above the known Km of the kinase for ATP).[12]
-
Inhibitor Titration: Within each set, perform a serial dilution of the inhibitor.
-
Kinase Reaction: Add the enzyme-substrate mixture to the wells, followed by the [γ-³³P]-ATP/inhibitor mixture to start the reaction.[12] Incubate for the optimal time at room temperature.[12]
-
Harvesting: Stop the reactions and harvest the contents onto a P81 phosphocellulose filter plate, which binds the phosphorylated substrate.[12]
-
Washing: Wash the plate to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillation fluid to the dried plate and measure the radioactivity in each well using a scintillation counter.[12]
-
Data Analysis: Determine the IC50 value for the inhibitor at each ATP concentration. Plot the IC50 values against the ATP concentration. A linear increase confirms an ATP-competitive mechanism of action.
-
3. Cell-Based Assay: Inhibition of Downstream Signaling
This experiment verifies that the inhibitor engages its target within a living cell and blocks its signaling output.
-
Assay Principle: Western blotting is used to measure the phosphorylation state of a key downstream protein in the signaling pathway controlled by the target kinase.[13] A potent inhibitor should reduce the level of this phosphorylated protein without affecting the total amount of the protein.[14]
-
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line that expresses the target kinase. Treat the cells with a growth factor to stimulate the pathway, along with increasing concentrations of the quinazoline inhibitor, for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][15]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13] Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[13][15]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, probe a separate blot (or strip and re-probe the same blot) with an antibody against the total protein as a loading control.[14]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein signal, confirms target engagement in the cell.
-
Representative Data Summary
The results from these experiments can be summarized to provide a clear picture of the inhibitor's profile.
| Assay Type | Parameter | Representative Value | Implication |
| Biochemical | |||
| LanthaScreen® Binding | IC50 | 12 nM | High potency against the isolated kinase.[1] |
| ATP Competition | IC50 Shift | Increases linearly with [ATP] | Confirms an ATP-competitive mechanism of action. |
| Cell-Based | |||
| Phospho-Western Blot | p-ERK (downstream target) | >90% reduction at 100 nM | Effective target engagement and pathway inhibition in cells. |
| Cell Proliferation | GI50 | 50 nM | The inhibition of the kinase translates to a functional anti-proliferative effect. |
Conclusion
The quinazoline scaffold serves as a highly effective mimic of the adenine ring of ATP, enabling the design of potent, ATP-competitive kinase inhibitors. The mechanism of action for a compound like this compound can be confidently predicted to involve binding to the ATP pocket of a protein kinase, blocking its phosphotransferase activity and inhibiting downstream signaling. This mechanism can be rigorously validated through a systematic workflow of biochemical and cell-based assays, confirming potency, mechanism of action, cellular target engagement, and functional outcome. This foundational understanding is critical for the rational development of targeted therapies in oncology and other diseases driven by aberrant kinase signaling.[4][16]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Technical Guide for Preclinical Assessment
This guide provides a comprehensive framework for the in vitro evaluation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a novel heterocyclic compound built upon the privileged quinazoline scaffold. Researchers, scientists, and drug development professionals will find detailed methodologies and scientific rationales to thoroughly characterize the biological activity of this and similar chemical entities. The protocols described herein are designed to establish a foundational understanding of the compound's cytotoxic potential, mechanism of action, and potential therapeutic applications, with a focus on oncology.
Introduction: The Quinazoline Scaffold as a Foundation for Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this bicyclic heterocycle have been successfully developed into clinically approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4] Many quinazoline-based anticancer agents function as protein kinase inhibitors, targeting key enzymes in signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Akt (Protein Kinase B).[3][5][6][7]
The subject of this guide, this compound, incorporates a trifluoromethoxy group, a substituent known to enhance metabolic stability and cell permeability, making it a compound of significant interest for preclinical investigation. This document outlines a logical, multi-tiered approach to its in vitro characterization, beginning with broad cytotoxicity screening and progressing to more defined mechanistic studies.
Physicochemical Characterization of the Test Article
Prior to biological evaluation, a thorough characterization of the test compound is imperative for data integrity and reproducibility.
Table 1: Compound Specifications
| Property | Value | Source |
| Chemical Name | This compound | [8][9][][11] |
| CAS Number | 1260759-77-0 | [8][9][][11] |
| Molecular Formula | C₉H₅F₃N₂O₂ | [8][9] |
| Molecular Weight | 230.14 g/mol | [8][9] |
| Purity | >95% (Recommended) | [8] |
| Solubility | To be determined in relevant solvents (e.g., DMSO, Ethanol) | N/A |
Protocol 1: Purity and Solubility Assessment
-
Purity Verification : Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS). The purity should ideally be ≥95% to ensure that observed biological effects are not due to contaminants.
-
Solubility Determination : Assess the solubility in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Subsequently, determine its solubility and stability in aqueous cell culture media at the highest intended experimental concentration. This step is critical to prevent compound precipitation during assays.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6][12]
Experimental Rationale
The selection of a diverse panel of human cancer cell lines is crucial for identifying potential tumor-type selectivity. The panel should include cell lines with well-characterized genetic backgrounds, particularly concerning common oncogenic mutations (e.g., in EGFR, PI3K/Akt pathway).
Table 2: Suggested Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-Small Cell Lung Cancer | EGFR wild-type |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M mutant (resistance marker) |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| PC-3 | Prostate Cancer | Androgen receptor-negative |
| HCT-116 | Colorectal Cancer | KRAS mutant |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated |
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding : Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare serial dilutions of this compound from the DMSO stock in complete cell culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compound to the cells, typically covering a concentration range from 0.01 µM to 100 µM. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation : Incubate the plates for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow for the MTT Cell Proliferation Assay.
Tier 2: Mechanistic Investigation - Target-Based Assays
Given that many quinazoline derivatives exhibit anticancer activity by inhibiting protein kinases, a logical next step is to screen this compound against a panel of relevant kinases.[5][6][7] The Akt and EGFR pathways are common targets for this class of compounds and represent a rational starting point.[5][7]
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR/Akt)
This protocol describes a generalized enzymatic assay. Commercially available kits (e.g., using technologies like FRET, FP, or luminescence) are often employed for high-throughput screening.
-
Assay Principle : The assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by a purified, recombinant kinase.
-
Reagents :
-
Recombinant human kinase (e.g., EGFR, Akt1).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).
-
-
Procedure :
-
In a microplate (e.g., 384-well), add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence) which correlates with the amount of phosphorylated substrate (or remaining ATP).
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition curve.
Caption: Principle of an In Vitro Kinase Inhibition Assay.
Tier 3: Cellular Mechanism of Action
If the compound demonstrates cytotoxicity, further assays are required to understand how it affects cellular processes, such as cell cycle progression and apoptosis (programmed cell death).
Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Rationale : Anticancer agents often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from dividing. This is analyzed by measuring the DNA content of cells.
-
Procedure :
-
Treat cells (e.g., A549) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation : The DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Rationale : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.
-
Procedure :
-
Treat cells with the test compound as described for cell cycle analysis.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation :
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells. An increase in the Annexin V-positive populations indicates the induction of apoptosis.
-
Summary and Forward Outlook
This guide presents a systematic, tiered approach for the initial in vitro evaluation of this compound. The data generated from these assays—cytotoxicity (IC₅₀ values), potential kinase targets, and effects on the cell cycle and apoptosis—will form a robust preclinical data package. Positive results would justify progression to more complex studies, such as Western blot analysis to confirm the inhibition of specific signaling pathways in cells, further selectivity profiling, and eventually, in vivo efficacy studies in animal models. The quinazoline scaffold remains a fertile ground for the discovery of novel therapeutics, and a rigorous in vitro assessment is the critical first step in this journey.[1][13]
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
- 9. This compound | 1260759-77-0 [chemicalbook.com]
- 11. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Technical Guide for Kinase Inhibitor Research
Abstract
The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs demonstrating its clinical significance. This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a molecule of significant interest for researchers in oncology and drug discovery. While direct extensive studies on this specific compound are emerging, this document synthesizes current knowledge on structurally related quinazoline-based kinase inhibitors to present a scientifically grounded perspective on its potential mechanism of action, a plausible synthetic route, and detailed protocols for its evaluation as a kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in medicinal chemistry. Its structural features allow it to mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.
Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline structure and primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[3] The structure-activity relationship (SAR) of these inhibitors has been extensively studied, revealing key interactions within the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition.[4] Substitutions at the 6 and 7-positions of the quinazoline ring project towards the solvent-exposed region of the ATP binding pocket, offering a valuable site for modification to enhance potency, selectivity, and pharmacokinetic properties.[4][5]
This guide focuses on the untapped potential of This compound , a compound that combines the established quinazoline core with two key structural modifications: a 4-hydroxy group and a 7-trifluoromethoxy substituent.
Rationale for Design: Key Structural Features
The design of this compound as a potential kinase inhibitor is predicated on the established SAR of related compounds and the unique properties of its substituents.
The 4-Hydroxyquinazoline Core: A Bioactive Tautomer
The 4-hydroxyquinazoline moiety exists in tautomeric equilibrium with its 4-oxo form (quinazolin-4(3H)-one). This feature is present in many biologically active molecules and can influence receptor binding and pharmacokinetic properties. In the context of kinase inhibition, the 4-oxo tautomer can act as both a hydrogen bond donor and acceptor, potentially forming different interactions within the ATP binding site compared to the 4-anilinoquinazolines. Several potent kinase inhibitors are based on the quinazolin-4(3H)-one scaffold.[6]
The 7-(Trifluoromethoxy) Substituent: Modulating Potency and Properties
The substitution at the 7-position of the quinazoline ring is a well-established strategy to modulate the activity of kinase inhibitors. Bulky and electron-withdrawing groups at this position can be favorable for inhibitory activity against kinases like EGFR and VEGFR.[4][5]
The trifluoromethoxy (-OCF3) group is a fascinating substituent in medicinal chemistry due to its unique electronic properties and metabolic stability.[7] It is a strong electron-withdrawing group, which can influence the pKa of the quinazoline core and its interactions with the target kinase.[8] Furthermore, the -OCF3 group is highly lipophilic, which can enhance cell membrane permeability and oral bioavailability.[7]
The replacement of a more common methoxy (-OCH3) group with a trifluoromethoxy group is a bioisosteric replacement strategy that can lead to improved metabolic stability and altered biological activity.[9][10] While the methoxy group is electron-donating, the trifluoromethoxy group is strongly electron-withdrawing, which can significantly impact the molecule's interaction with its biological target.[8]
Proposed Synthesis of this compound
While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted 4-hydroxyquinazolines.[11] A common and effective method involves the condensation of an appropriately substituted anthranilic acid derivative with a source of formamide.
The proposed multi-step synthesis is outlined below:
Step-by-Step Protocol:
-
Starting Materials: The synthesis would commence with 2-amino-4-(trifluoromethoxy)benzoic acid, which can be prepared from commercially available precursors.
-
Cyclization: The substituted anthranilic acid is reacted with an excess of formamide at elevated temperatures (typically 120-150 °C).
-
Reaction Mechanism: The reaction proceeds via an initial formation of an N-formyl derivative of the anthranilic acid, which then undergoes an intramolecular cyclization and dehydration to yield the 4-hydroxyquinazoline ring system.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the final product, this compound.
Predicted Kinase Targets and Mechanism of Action
Based on the SAR of structurally similar quinazoline-based inhibitors, this compound is predicted to function as a competitive inhibitor at the ATP-binding site of various protein kinases.
Predicted Kinase Targets
Given the prevalence of the quinazoline scaffold in EGFR and VEGFR inhibitors, these receptor tyrosine kinases represent primary hypothetical targets for this compound.
-
Epidermal Growth Factor Receptor (EGFR): The 7-position substitution is a key determinant of activity against EGFR. The electron-withdrawing nature of the trifluoromethoxy group could enhance interactions within the ATP binding pocket.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many quinazoline derivatives with substitutions at the 7-position exhibit potent VEGFR-2 inhibitory activity.[1] The trifluoromethoxy group may contribute to favorable interactions in the hydrophobic pocket of the VEGFR-2 kinase domain.
Further screening against a broader panel of kinases would be necessary to determine the full target profile and selectivity of the compound.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as a kinase inhibitor is depicted in the following diagram:
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. mdpi.com [mdpi.com]
Preliminary Screening of 4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted oncology therapies.[1] Its derivatives have given rise to several clinically successful kinase inhibitors.[2] This technical guide presents a comprehensive, field-proven framework for the preliminary in vitro screening of a novel quinazoline derivative, 4-Hydroxy-7-(trifluoromethoxy)quinazoline. We will dissect the scientific rationale behind a tiered screening cascade, provide detailed, self-validating protocols for key assays, and establish data-driven decision gates for advancing a candidate. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently evaluate the therapeutic potential of new chemical entities built upon this privileged scaffold.
Introduction: The Rationale for Screening this compound
The quinazoline core is a well-established pharmacophore for inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3] Marketed drugs such as Gefitinib and Erlotinib, which are potent EGFR (Epidermal Growth Factor Receptor) inhibitors, feature the 4-anilinoquinazoline moiety.[4] Our compound of interest, this compound, possesses structural motifs that suggest a strong hypothesis for kinase inhibition.
-
The 4-Hydroxyquinazoline Core: This bicyclic system, composed of fused benzene and pyrimidine rings, acts as a versatile scaffold that can effectively occupy the ATP-binding pocket of various kinases.[5] The hydroxyl group at the 4-position can serve as a critical hydrogen bond donor or acceptor, anchoring the molecule within the target's active site.
-
The 7-(trifluoromethoxy) Substituent: The trifluoromethoxy group (-OCF₃) is a lipophilic, electron-withdrawing moiety increasingly utilized in drug design. It often serves as a bioisostere for other groups, like a methyl or nitro group, but with distinct properties.[6][7][8] Its presence is intended to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve membrane permeability, thereby favorably modulating the compound's pharmacokinetic profile.[6][9]
Given these structural features, a preliminary screening campaign is warranted to explore its biological activity. The logical starting point is to assess its potential as an inhibitor of key oncology-related tyrosine kinases, followed by an evaluation of its cellular effects and early safety profile.
The Preliminary Screening Cascade: A Multi-Tiered Approach
A successful preliminary screening strategy is not a single experiment but a logical sequence of assays designed to answer specific questions at each stage. This tiered approach, often called a screening cascade, ensures that resources are focused on the most promising compounds. Our proposed cascade for this compound is designed to first establish on-target activity, then assess cellular potency and selectivity, and finally, evaluate its drug-like properties.
Caption: Proposed screening cascade for this compound.
Tier 1: Primary Target Engagement - Biochemical Kinase Assays
The foundational step is to determine if the compound directly interacts with and inhibits its hypothesized molecular targets in a clean, cell-free system. Based on the quinazoline scaffold, the most probable high-value targets are EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis, respectively.[3][5]
Experimental Protocol: EGFR/VEGFR-2 Luminescence-Based Kinase Assay
This protocol is adapted from widely used commercial kits like ADP-Glo™ which quantify kinase activity by measuring the amount of ADP produced.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate)
-
Test Compound: this compound, 10 mM stock in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or control (e.g., Gefitinib for EGFR, Sorafenib for VEGFR-2) to the appropriate wells. Add 2.5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Kinase Addition: Add 5 µL of diluted kinase solution to the "Test Compound" and "Positive Control" wells. Add 5 µL of kinase buffer to the "Blank" wells. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Prepare a master mix of substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 12.5 µL of this master mix to all wells. The final concentrations should be at the apparent Michaelis constant (Km,app) for ATP for the respective enzyme.[12]
-
Reaction Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Generation:
-
Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Interpretation and Decision Gate 1
The raw luminescence data is converted to percent inhibition relative to the positive (0% inhibition) and blank (100% inhibition) controls. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
| Parameter | Go (Advance to Tier 2) | No-Go (Terminate/Redesign) | Rationale |
| IC₅₀ (EGFR/VEGFR-2) | < 1 µM | > 10 µM | Establishes potent on-target activity. A cutoff of 1 µM is a common starting point in early discovery. |
| Selectivity | >10-fold selective for one kinase | <10-fold selectivity | A preliminary indication of selectivity is desirable. If dual inhibition is the goal, similar potency is acceptable.[13] |
Tier 2: Cellular Activity & Cytotoxicity
A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment.[14] This tier assesses the compound's ability to inhibit cancer cell proliferation and establishes its therapeutic window—the concentration range where it kills cancer cells without excessive general toxicity.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]
Objective: To determine the IC₅₀ of the test compound on the proliferation of relevant cancer cell lines.
Materials:
-
Cancer Cell Lines:
-
A549 (NSCLC, EGFR-expressing)
-
HUVEC (Human Umbilical Vein Endothelial Cells, VEGFR-2 expressing)
-
A non-cancerous cell line (e.g., HEK293) for counter-screening.
-
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
Data Interpretation and Decision Gate 2
Calculate the percentage of cell viability relative to vehicle-treated control wells. Determine the IC₅₀ value by plotting percent viability against the logarithm of the compound concentration.
| Parameter | Go (Advance to Tier 3) | No-Go (Terminate/Redesign) | Rationale |
| Cellular IC₅₀ (Cancer Lines) | < 10 µM | > 30 µM | Demonstrates that the compound is cell-permeable and active in a biological system. |
| Therapeutic Window | IC₅₀ (Normal) / IC₅₀ (Cancer) > 10 | IC₅₀ (Normal) / IC₅₀ (Cancer) < 3 | A significant therapeutic window suggests the compound is selectively targeting cancer cells over normal cells. |
Tier 3: Early ADME/Tox Profiling
Even a potent and selective compound can fail if it has poor drug-like properties. Early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are critical for identifying potential liabilities.[17][18]
Experimental Protocol: Microsomal Stability Assay
This assay assesses the compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an early read on its metabolic stability and potential in vivo half-life.[19][20][21]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of the test compound in human liver microsomes.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[21]
-
Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[22]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting in vivo drug absorption across the gut wall.[23][24]
Objective: To determine the apparent permeability coefficient (Papp) of the test compound and its efflux ratio.
Procedure:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[25]
-
Permeability Measurement:
-
A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 2 hours). This mimics absorption from the gut into the bloodstream.
-
B-to-A (Basolateral to Apical): Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses active efflux.
-
-
Sample Analysis: Quantify the compound concentration in both chambers using LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Experimental Protocol: hERG Channel Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[26] Early assessment of hERG liability is a regulatory requirement and critical for safety.
Objective: To assess the inhibitory potential of the test compound on the hERG potassium channel.
Procedure:
-
Methodology: Automated patch-clamp electrophysiology is the gold standard.[26] Alternatively, high-throughput fluorescence-based assays using thallium flux as a surrogate for potassium can be used for preliminary screening.[13][27]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay: Cells are incubated with the test compound at various concentrations. The hERG channel current (or thallium flux) is measured and compared to a vehicle control.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition.
Data Interpretation and Decision Gate 3
This final decision gate integrates the ADME/Tox data to form a holistic view of the compound's drug-like potential.
| Parameter | Favorable Profile (Go) | Poor Profile (No-Go) | Rationale |
| Microsomal Half-Life (t₁/₂) | > 30 min | < 10 min | A longer half-life suggests lower clearance and potentially better in vivo exposure. |
| Papp (A-B) | > 10 x 10⁻⁶ cm/s | < 2 x 10⁻⁶ cm/s | High permeability is predictive of good oral absorption. |
| Efflux Ratio | < 2 | > 3 | A low efflux ratio indicates the compound is not a significant substrate of efflux pumps like P-gp. |
| hERG IC₅₀ | > 10 µM | < 1 µM | A high IC₅₀ value indicates a lower risk of cardiac toxicity. A >30-fold window between the therapeutic concentration and hERG IC₅₀ is often desired. |
Conclusion and Forward Look
This technical guide outlines a rational, multi-tiered strategy for the preliminary screening of this compound. By systematically evaluating its biochemical potency, cellular activity, and early ADME/Tox properties, researchers can make informed, data-driven decisions. A compound that successfully navigates this cascade—demonstrating potent and selective kinase inhibition, a favorable therapeutic window in cells, and acceptable drug-like properties—becomes a high-quality candidate for progression into more complex preclinical studies and lead optimization. This structured approach maximizes the probability of success while efficiently allocating valuable research resources.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. mttlab.eu [mttlab.eu]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 27. reactionbiology.com [reactionbiology.com]
"discovery and development of quinazoline derivatives"
An In-Depth Technical Guide to the Discovery and Development of Quinazoline Derivatives
Abstract
The quinazoline scaffold, a bicyclic aromatic heterocycle, is a quintessential "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs. This is largely attributable to the scaffold's rigid, planar structure and its ability to present substituents in a well-defined three-dimensional orientation, facilitating potent and selective interactions with a variety of biological targets. First identified in natural alkaloids, the quinazoline nucleus has become a cornerstone of modern drug design, particularly in oncology. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships (SAR) of quinazoline derivatives, with a particular focus on their role as kinase inhibitors in cancer therapy. It is designed to serve as a practical and authoritative resource for researchers, scientists, and professionals engaged in drug discovery and development.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The quinazoline core, consisting of a fused benzene and pyrimidine ring, exemplifies this concept. Its synthetic tractability allows for the systematic modification of substituents at key positions (notably C2, C4, C6, and C7), enabling the fine-tuning of pharmacological properties. This versatility has led to the development of quinazoline-based drugs with a wide array of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities.
The most profound impact of quinazoline derivatives has been in the field of oncology, specifically as inhibitors of protein tyrosine kinases (TKs). TKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline scaffold serves as an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases, thereby blocking their catalytic function.
Synthetic Strategies: Building the Quinazoline Library
The accessibility of diverse quinazoline derivatives is underpinned by robust and flexible synthetic methodologies. While numerous methods exist, many modern approaches are variations of classical syntheses that have been optimized for efficiency and substituent tolerance.
Foundational Synthesis: The Niementowski Reaction
One of the earliest and most fundamental methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. This approach and its modern variations remain central to the construction of the core scaffold.
A General Protocol for 4-Anilinoquinazoline Synthesis
The 4-anilinoquinazoline framework is the cornerstone of most EGFR kinase inhibitors. The following protocol outlines a common, multi-step synthesis.
Experimental Protocol: Synthesis of a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline
-
Step 1: Synthesis of 4,5-dimethoxyanthranilic acid.
-
Start with commercially available 3,4-dimethoxybenzoic acid.
-
Perform a nitration reaction using a mixture of nitric acid and sulfuric acid at low temperature (0-5°C) to introduce a nitro group, yielding 2-nitro-4,5-dimethoxybenzoic acid.
-
Reduce the nitro group to an amine using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to yield 4,5-dimethoxyanthranilic acid.
-
-
Step 2: Cyclization to form the quinazolinone core.
-
Reflux the resulting 4,5-dimethoxyanthranilic acid with formamide. This reaction serves as both the solvent and the source of the C2 carbon, leading to the formation of 6,7-dimethoxyquinazolin-4(3H)-one.
-
Isolate the product by cooling the reaction mixture and collecting the precipitate via filtration.
-
-
Step 3: Chlorination of the quinazolinone.
-
Treat the 6,7-dimethoxyquinazolin-4(3H)-one with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete (monitored by TLC). This converts the hydroxyl group at C4 into a reactive chloro group, yielding 4-chloro-6,7-dimethoxyquinazoline.
-
Carefully quench the reaction with ice water and neutralize to precipitate the product.
-
-
Step 4: Nucleophilic Aromatic Substitution (SNAr) with Aniline.
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline and an equimolar amount of 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol or acetonitrile.
-
Heat the mixture to reflux. The reaction is typically acid-catalyzed, so a small amount of HCl may be present or added.
-
The nucleophilic aniline displaces the chloride at the C4 position.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and the product will often precipitate as the hydrochloride salt.
-
Collect the final product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
This synthetic workflow highlights the causality behind the experimental choices: each step is designed to methodically build the final complex molecule by creating a reactive intermediate (the 4-chloroquinazoline) that readily undergoes coupling with the desired aniline moiety.
Caption: A generalized workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The clinical success of quinazoline derivatives like Gefitinib and Erlotinib stems from their ability to inhibit the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events. This pathway, involving the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, is fundamental for cell proliferation, survival, and angiogenesis. In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled tumor growth.
Quinazoline inhibitors are designed to be ATP-competitive. They bind reversibly (for first-generation) or irreversibly (for second-generation) to the ATP-binding pocket within the EGFR kinase domain. This occupation prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and halting the downstream signaling cascade. The result is cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.
Caption: The EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Structure-Activity Relationship (SAR) Analysis
The optimization of quinazoline derivatives from initial hits to potent clinical drugs is a testament to the power of SAR studies. The key to their success as EGFR inhibitors lies in the specific interactions between the drug and the amino acid residues of the ATP-binding pocket.
-
The Quinazoline Core: The nitrogen atom at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. This anchors the molecule in the active site.
-
The C4-Anilino Group: This substituent is essential for potency and selectivity. It projects into a hydrophobic pocket of the active site. Modifications to the aniline ring have a profound impact on activity. For instance, small, electron-withdrawing groups at the 3-position (meta-position) of the aniline ring, such as chlorine or bromine, often enhance inhibitory activity.
-
C6 and C7 Substitutions: The 6- and 7-positions of the quinazoline core are directed towards the solvent-accessible region of the ATP pocket. Small, electron-donating alkoxy groups (e.g., methoxy) at these positions generally increase potency. These groups can improve solubility and form additional interactions. More complex side chains at these positions, often containing basic amines, are used to further enhance solubility, tune pharmacokinetic properties, and gain additional binding affinity.
The iterative process of modifying these positions and evaluating the resulting compounds' inhibitory activity allows for the rational design of more potent and selective inhibitors.
Generations of Quinazoline EGFR Inhibitors: An Evolutionary Tale
The development of quinazoline-based EGFR inhibitors has occurred in successive generations, each designed to improve upon the last, primarily by addressing the challenge of acquired drug resistance.
First-Generation (Reversible) Inhibitors: Gefitinib and Erlotinib
-
Gefitinib (Iressa®): Approved by the FDA in 2003, Gefitinib was a pioneering molecularly targeted drug. It is a selective, reversible inhibitor of EGFR tyrosine kinase and showed remarkable efficacy in NSCLC patients whose tumors harbored activating EGFR mutations (e.g., exon 19 deletions or L858R mutation).
-
Erlotinib (Tarceva®): Approved in 2004, Erlotinib shares a similar mechanism and clinical profile with Gefitinib.
The primary limitation of these first-generation drugs is the development of resistance, most commonly through a secondary mutation in the EGFR kinase domain known as T790M. This "gatekeeper" mutation sterically hinders the binding of Gefitinib and Erlotinib to the ATP pocket.
Second-Generation (Irreversible) Inhibitors: Afatinib
-
Afatinib (Gilotrif®): To overcome resistance, second-generation inhibitors were developed. Afatinib, an irreversible inhibitor, was approved for NSCLC treatment. It features a reactive acrylamide group on the C6-substituent, which forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding site. This irreversible binding provides a more durable and potent inhibition of EGFR. Afatinib is also active against other ErbB family members like HER2.
While active against some EGFR mutations, second-generation inhibitors are generally not effective against the T790M resistance mutation and can have increased toxicity due to their inhibition of wild-type (non-mutated) EGFR.
Third-Generation (Mutant-Selective) Inhibitors
The challenge of the T790M mutation spurred the development of third-generation inhibitors. While the most prominent example, Osimertinib, is based on a pyrimidine scaffold rather than quinazoline, its design principles were informed by the extensive SAR of the quinazoline series. These drugs are designed to specifically target EGFR with the T790M mutation while having much lower activity against wild-type EGFR, thereby improving the therapeutic window and reducing side effects.
Table 1: Comparative Activity of Representative Quinazoline EGFR Inhibitors
| Compound | Generation | Mechanism | Target Selectivity | IC₅₀ (EGFRwt) | IC₅₀ (EGFR L858R/T790M) | Reference |
| Gefitinib | First | Reversible | EGFR | ~10.41 nM | >10,000 nM | |
| Erlotinib | First | Reversible | EGFR | ~11.65 nM | >10,000 nM | |
| Afatinib | Second | Irreversible | EGFR, HER2, HER4 | ~0.5 nM | ~10 nM | |
| Dacomitinib | Second | Irreversible | EGFR, HER2, HER4 | ~6 nM | ~45.7 nM |
Note: IC₅₀ values can vary depending on the specific assay conditions. The values presented are representative for comparative purposes.
Protocol: In Vitro EGFR Kinase Inhibition Assay
To quantify the potency of newly synthesized quinazoline derivatives, an in vitro kinase inhibition assay is essential. This protocol describes a common method using a luminescence-based assay to measure ATP consumption.
Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of the test quinazoline compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Prepare the EGFR kinase enzyme solution in kinase buffer to the desired concentration.
-
Prepare the substrate solution (e.g., a poly(Glu,Tyr) 4:1 peptide) and ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Future Directions and Emerging Applications
While the development of quinazoline derivatives has been dominated by their application as anticancer kinase inhibitors, research continues to expand into other therapeutic areas. Novel derivatives are being investigated for their potential as:
-
Antimalarial agents
-
Antibacterial agents
-
Anti-inflammatory agents
-
Antiviral agents
Furthermore, within oncology, new design strategies are emerging. These include the development of dual-target inhibitors (e.g., EGFR/VEGFR2 inhibitors) and hybrid molecules that conjugate a quinazoline core with another pharmacophore to achieve synergistic effects or overcome resistance.
Conclusion
The quinazoline scaffold has unequivocally established its status as a privileged structure in drug discovery. Its journey from a simple heterocyclic compound to the core of life-saving targeted therapies is a paradigm of modern medicinal chemistry. The development of successive generations of EGFR inhibitors demonstrates a sophisticated, structure-guided approach to drug design, continuously adapting to the challenges of clinical resistance. The synthetic versatility and rich pharmacology of the quinazoline nucleus ensure that it will remain a fertile ground for the discovery and development of novel therapeutics for years to come.
The Structure-Activity Relationship of 4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, bicyclic structure provides an excellent framework for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with various protein kinases. This technical guide delves into the core principles of the structure-activity relationship (SAR) for a specific, promising scaffold: 4-Hydroxy-7-(trifluoromethoxy)quinazoline. We will explore the synthetic rationale, the impact of key structural modifications on biological activity—primarily as Epidermal Growth Factor Receptor (EGFR) inhibitors—and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design of next-generation kinase inhibitors.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Quinazoline-based molecules have emerged as a "privileged scaffold" in drug discovery, with numerous approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases.[1][2] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] The core structure-activity relationship of many 4-substituted quinazolines is well-established, with the N1 and N3 atoms of the quinazoline ring forming crucial hydrogen bonds with the hinge region of the kinase domain.[2]
The focus of this guide, the this compound core, presents two key points of chemical diversity with significant implications for biological activity: the 4-position hydroxyl group and the 7-position trifluoromethoxy group. Understanding how modifications at these positions influence target engagement, selectivity, and pharmacokinetic properties is paramount for rational drug design.
The Strategic Importance of the 7-(Trifluoromethoxy) Substituent
The substitution pattern on the benzene ring of the quinazoline core is a critical determinant of a compound's potency and selectivity. The 7-position, in particular, has been extensively explored. The trifluoromethoxy (-OCF₃) group is a unique substituent that offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and cell penetration.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of the quinazoline core and modulate the strength of interactions with the target protein.[1]
-
Unique Conformational Effects: The trifluoromethoxy group can adopt specific conformations that may lead to favorable interactions within the binding pocket.
While direct SAR data for a series of 7-substituted analogs of 4-hydroxyquinazoline is limited in the public domain, the known properties of the trifluoromethoxy group suggest its potential to enhance binding affinity and improve drug-like properties compared to less metabolically stable or less lipophilic groups.
Core Synthesis Strategy
The synthesis of the 7-(trifluoromethoxy)quinazolin-4(3H)-one core is a critical first step in exploring the SAR of this scaffold. A common and effective strategy involves a one-pot condensation reaction.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-7-(trifluoromethoxy)quinazolin-4(3H)-ones
This protocol is adapted from a general method for the synthesis of quinazolin-4(3H)-ones and provides a reliable route to the core scaffold.[4]
Materials:
-
2-Amino-4-(trifluoromethoxy)benzamide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 2-amino-4-(trifluoromethoxy)benzamide (1 mmol) in DMSO (5 mL) in a round-bottom flask, add the desired aromatic aldehyde (1.2 mmol).
-
Add hydrogen peroxide (2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield the desired 2-aryl-7-(trifluoromethoxy)quinazolin-4(3H)-one.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is primarily dictated by the nature of the substituents at the 4-position and to a lesser extent by modifications on the quinazoline core itself.
The Critical Role of the 4-Position Substituent
While this guide focuses on the 4-hydroxy parent compound, the vast majority of potent quinazoline-based kinase inhibitors feature a 4-anilino substituent. This is because the anilino group provides an additional vector for interaction with the kinase active site and allows for fine-tuning of the inhibitor's properties.
Key SAR insights for 4-anilinoquinazolines:
-
Hydrogen Bonding: The NH group of the anilino linker forms a crucial hydrogen bond with the side chain of a threonine residue in the hinge region of many kinases, including EGFR.[2]
-
Hydrophobic Interactions: The aniline ring itself occupies a hydrophobic pocket, and substitutions on this ring can significantly impact potency. Small, electron-withdrawing groups are often favored.
-
Solubility and Permeability: The nature of the aniline substituent can be modified to optimize aqueous solubility and cell permeability, which are critical for oral bioavailability.
The 4-hydroxy group of the parent compound can act as both a hydrogen bond donor and acceptor. While likely less potent than its 4-anilino counterparts against many kinases, it serves as a crucial starting point for further chemical exploration.
Quantitative SAR Data of Related Quinazoline Derivatives
To illustrate the impact of substitution on inhibitory activity, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 4-anilinoquinazoline derivatives against EGFR. While not direct analogs of the 4-hydroxy-7-(trifluoromethoxy) core, this data provides valuable context for the importance of substitution patterns.
| Compound ID | Quinazoline Substituents | 4-Anilino Substituent | Target | IC₅₀ (µM) | Reference |
| 15a | 6-Acylamino | 3-chloro-4-fluoro | EGFR | 0.13 | [5] |
| 15b | 6-Acylamino | 3-chloro-4-fluoro | EGFR | 0.15 | [5] |
| 6d | 2,3-disubstituted | - | EGFR | 0.069 | [6] |
| 45a | - | - | EGFR | 0.13 | [7] |
This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Biological Evaluation: Protocols and Workflows
A systematic evaluation of novel this compound derivatives requires robust and reproducible biological assays. The following protocols describe standard methods for assessing both biochemical and cellular activity against EGFR.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This cell-free enzymatic assay directly measures the inhibitory effect of a compound on EGFR kinase activity by quantifying the amount of ADP produced.[3]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: To each well of the plate, add the test compound dilution. Add the EGFR enzyme and substrate mixture to each well. Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 40-60 minutes.
-
Terminate Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This assay measures the effect of test compounds on the proliferation of EGFR-dependent cancer cell lines.[3]
Materials:
-
EGFR-dependent human cancer cell lines (e.g., A431, PC-9)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom cell culture plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Cell Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Induce Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (half-maximal growth inhibition) value.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating inhibitors.
Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.
Caption: Workflow for evaluating quinazoline derivatives as EGFR inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The trifluoromethoxy group at the 7-position is anticipated to confer favorable metabolic stability and lipophilicity, key attributes for successful drug candidates. The primary focus for future optimization should be the exploration of a diverse range of substituents at the 4-position, particularly various anilino moieties, to enhance potency and modulate selectivity.
A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this scaffold. Further studies should also include comprehensive kinase selectivity profiling to identify potential off-target effects and ensure the development of highly targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Experimental Protocols: 4-Hydroxy-7-(trifluoromethoxy)quinazoline
A Guide for the Preclinical Evaluation of a Novel Kinase and PARP Inhibitor Candidate
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Compounds based on this heterocyclic system have proven to be highly effective inhibitors of key signaling proteins, most notably receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3][4] More recently, the 4-hydroxyquinazoline moiety has also been identified as a potent pharmacophore for designing inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[5][6]
This document provides detailed application notes and experimental protocols for the preclinical evaluation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline , a compound belonging to this promising class. Given its structural features, this molecule is hypothesized to function as an inhibitor of protein kinases and/or PARP, making it a compelling candidate for anticancer drug development. The following protocols are designed to enable researchers to systematically characterize its biological activity, from initial cell-based screening to in vivo efficacy models.
| Physicochemical Properties | |
| Chemical Name | This compound |
| CAS Number | 1260759-77-0[7] |
| Molecular Formula | C₉H₅F₃N₂O₂[7] |
| Molecular Weight | 230.14 g/mol [7][8] |
| Appearance | Off-white powder (typical for related compounds)[9] |
| Tautomerism | Exists in equilibrium with 7-(trifluoromethoxy)quinazolin-4(3H)-one[10] |
Section 1: In Vitro Characterization Protocols
This section outlines the foundational experiments to determine the compound's cytotoxic activity, direct target engagement, and mechanism of action in a controlled laboratory setting.
Compound Preparation and Handling
-
Solubilization: For in vitro assays, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Sonication or gentle warming may be required to fully dissolve the compound.
-
Storage: Store the solid compound long-term in a cool, dry place.[8] The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Safety: Handle the compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment (PPE). The compound is for research use only.[8]
Protocol: Cell-Based Antiproliferative Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of the compound against a panel of human cancer cell lines.
Principle: This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.[11] A decrease in the luminescent signal corresponds to a reduction in cell viability.
Materials:
-
Selected human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[3][12]
-
Appropriate cell culture medium and fetal bovine serum (FBS)
-
This compound (10 mM stock in DMSO)
-
Positive control inhibitor (e.g., Gefitinib for EGFR-driven cancers, Olaparib for PARP inhibition studies)[5][11]
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette, plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Compound Preparation: Prepare a serial dilution series of the test compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Also prepare dilutions for the positive control and a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: The following day, remove the old medium and add 100 µL of the medium containing the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.[11]
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence readings to the vehicle-only control wells (defined as 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀/GI₅₀ value.
Protocol: Cell-Free Kinase Inhibition Assay (EGFR)
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of a specific protein kinase, such as EGFR.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11] The luminescence signal is inversely proportional to the kinase activity; thus, a lower signal indicates stronger inhibition.[11]
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
Test compound and positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, opaque)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer.
-
Kinase Reaction:
-
To each well, add 5 µL of the test compound dilution.
-
Add 10 µL of a mixture containing the EGFR enzyme and substrate.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[11]
-
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC₅₀ value using non-linear regression as described in Protocol 1.2.
Protocol: Cell-Based PARP Inhibition Assay
Objective: To determine if the compound can inhibit PARP activity within cancer cells.
Principle: In response to DNA damage, PARP synthesizes poly(ADP-ribose) (PAR) chains. This protocol assesses the compound's ability to suppress the formation of intracellular PAR after inducing DNA damage. A secondary method is to measure the aggregation of γH2AX, a marker of DNA double-strand breaks that accumulate when PARP-mediated repair is inhibited.[5]
Materials:
-
PARP-inhibitor-sensitive cell line (e.g., HCC1937, HCT-15)[5][6]
-
DNA damaging agent (e.g., H₂O₂ or methyl methanesulfonate)
-
Test compound and positive control (e.g., Olaparib)
-
Antibodies for immunofluorescence: anti-PAR and anti-γH2AX
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips or in imaging-compatible plates and allow them to attach.
-
Pre-treatment: Treat cells with various concentrations of the test compound or controls for 1-2 hours.
-
DNA Damage Induction: Add the DNA damaging agent (e.g., 10 mM H₂O₂) for 15 minutes while the compound is still present.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block the cells and incubate with primary antibodies (anti-PAR or anti-γH2AX) overnight at 4°C. The next day, wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Imaging: Acquire images using a high-content imager or fluorescence microscope.
Data Analysis:
-
Quantify the mean fluorescence intensity of PAR or the number of γH2AX foci per nucleus.
-
A dose-dependent suppression of PAR formation or increase in γH2AX foci indicates PARP inhibition.[5]
Section 2: In Vivo Evaluation
After in vitro characterization, promising compounds should be evaluated in animal models to assess efficacy and safety. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol: Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time to assess therapeutic efficacy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement, analytical balance for weighing mice
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million tumor cells in PBS (or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, test compound at 25 mg/kg, positive control).[6]
-
Treatment: Administer the compound daily (or as determined by pharmacokinetic studies) via oral gavage or intraperitoneal injection.
-
Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and mouse body weight 2-3 times per week. Body weight is a general indicator of toxicity.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
Analyze for statistically significant differences between the treatment and vehicle control groups.
Section 3: Data Visualization and Interpretation
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and point of inhibition by a quinazoline-based inhibitor.
Caption: General workflow for the preclinical evaluation of an anticancer compound.
Recommended Concentration Ranges
| Experiment Type | Recommended Starting Concentration Range | Notes |
| In Vitro Cell Viability | 1 nM - 100 µM | A wide range is crucial for accurately determining the IC₅₀ value. |
| In Vitro Kinase/PARP Assay | 0.1 nM - 10 µM | Cell-free assays often require lower concentrations than cell-based ones. |
| In Vivo Xenograft Study | 5 - 50 mg/kg/day | Dose should be optimized based on preliminary toxicity and pharmacokinetic data.[5][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 1260759-77-0 [chemicalbook.com]
- 8. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
- 9. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GLUT1 Inhibitor BAY-876 in Cell Culture Assays
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Forward: This document provides a detailed guide to the use of BAY-876, a potent and selective inhibitor of the glucose transporter 1 (GLUT1), in cell culture-based assays. While the initial inquiry referenced "4-Hydroxy-7-(trifluoromethoxy)quinazoline," the extensively characterized and scientifically validated compound for targeting cellular glucose metabolism within the quinazoline chemical class is BAY-876. This guide will focus on the established applications and protocols for BAY-876 to ensure scientific accuracy and reproducibility.
Introduction: Targeting Cancer Metabolism with BAY-876
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect."[1] This metabolic shift is largely mediated by the overexpression of glucose transporters, particularly GLUT1.[2] GLUT1 facilitates the uptake of glucose, the primary fuel for glycolysis.[3] Its overexpression is associated with tumor progression and poor prognosis in various cancers, making it a compelling therapeutic target.[2]
BAY-876 is a highly potent and selective, orally bioavailable small molecule inhibitor of GLUT1.[4][5] It exhibits an IC50 of 2 nM for GLUT1 and demonstrates high selectivity over other glucose transporters like GLUT2, GLUT3, and GLUT4, minimizing off-target effects.[5][6] By blocking glucose uptake, BAY-876 effectively starves cancer cells of their primary energy source, leading to the inhibition of glycolysis, reduced ATP production, and ultimately, suppression of cell proliferation and tumor growth.[7] Recent studies have also indicated that BAY-876 can induce a form of cell death known as disulfidptosis by promoting the formation of disulfide bonds in cytoskeletal proteins.[4]
These characteristics make BAY-876 an invaluable tool for investigating the role of GLUT1 in cancer biology and for evaluating the therapeutic potential of targeting glucose metabolism.
Mechanism of Action: Inhibition of GLUT1-Mediated Glucose Uptake
The primary mechanism of action of BAY-876 is the direct inhibition of GLUT1, which is embedded in the plasma membrane of cells. This inhibition blocks the facilitative diffusion of glucose from the extracellular space into the cytoplasm, thereby limiting the substrate for glycolysis.
Caption: Mechanism of Action of BAY-876.
Materials and Reagents
Compound Information
| Property | Value | Source |
| Compound Name | BAY-876 | [4][5] |
| Synonym(s) | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide | |
| CAS Number | 1799753-84-6 | [6] |
| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [6] |
| Molecular Weight | 496.4 g/mol | [6] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF. Sparingly soluble in aqueous buffers. | [6][8] |
| Storage | Store as a solid at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. | [8] |
General Cell Culture Reagents
-
Appropriate cancer cell lines (e.g., Ovarian: SKOV-3, OVCAR-3; Colorectal: HCT116, DLD1; Breast: MDA-MB-231)[7][9][10]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
-
Sterile, tissue culture-treated plates (96-well, 24-well, 6-well) and flasks.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the effect of BAY-876 on the metabolic activity and proliferation of cancer cells.
1. Cell Seeding: a. Harvest and count cells from exponential phase cultures. b. Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of BAY-876 in DMSO. b. Perform serial dilutions of the BAY-876 stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. A vehicle control (DMSO) at the highest concentration used should be included. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BAY-876 or vehicle control. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. Measurement of Cell Viability: a. For MTT Assay: i. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. ii. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. iii. Measure the absorbance at 570 nm using a microplate reader. b. For CellTiter-Glo® Luminescent Cell Viability Assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add 100 µL of CellTiter-Glo® reagent to each well. iii. Mix on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Measure luminescence using a microplate reader.
4. Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the percentage of cell viability against the log concentration of BAY-876. c. Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Caption: Workflow for Cell Viability Assay.
Protocol 2: Glucose Uptake Assay
This assay directly measures the inhibitory effect of BAY-876 on cellular glucose uptake using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
1. Cell Seeding and Starvation: a. Seed cells in a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. c. Gently wash the cells twice with warm PBS. d. Starve the cells by incubating them in glucose-free medium for 1-2 hours.
2. Compound Treatment: a. Prepare a 2X working solution of BAY-876 in glucose-free medium. b. Add 50 µL of the 2X BAY-876 solution to the corresponding wells and incubate for 30 minutes at 37°C.
3. Glucose Analog Uptake: a. Prepare a 2X working solution of 2-NBDG (final concentration 50-100 µM) in glucose-free medium. b. Add 50 µL of the 2X 2-NBDG solution to each well. c. Incubate for 30-60 minutes at 37°C.
4. Measurement: a. Remove the medium and wash the cells three times with cold PBS to remove extracellular 2-NBDG. b. Add 100 µL of PBS to each well. c. Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
5. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the fluorescence signal to the vehicle-treated control. c. Plot the percentage of glucose uptake against the log concentration of BAY-876 to determine the IC50.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol assesses the induction of apoptosis by BAY-876.
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. After 24 hours, treat the cells with BAY-876 at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
2. Cell Harvesting and Staining: a. Collect both adherent and floating cells. b. Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. d. Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
4. Data Analysis: a. Quantify the percentage of cells in each quadrant. b. Compare the percentage of apoptotic cells in BAY-876-treated samples to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Potency (High IC50) | - Compound degradation. - Cell line is not dependent on GLUT1. - High glucose concentration in the medium. | - Use fresh stock solutions. - Confirm GLUT1 expression in the cell line via Western Blot or qPCR. - Perform assays in medium with physiological glucose levels (5 mM). |
| High Variability between Replicates | - Uneven cell seeding. - Pipetting errors. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. |
| No Effect on Glucose Uptake | - Insufficient incubation time with the inhibitor. - Assay conditions are not optimal. | - Increase the pre-incubation time with BAY-876. - Optimize the concentration of 2-NBDG and incubation time. |
Conclusion
BAY-876 is a powerful and specific tool for probing the function of GLUT1 in cellular metabolism. The protocols outlined in this guide provide a framework for characterizing the effects of BAY-876 on cancer cell viability, glucose uptake, and apoptosis. Adherence to these methodologies, coupled with careful data interpretation, will enable researchers to effectively utilize this compound in their drug discovery and development efforts targeting cancer metabolism.
References
- 1. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Dosing and Administration of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vivo dosing and administration of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a novel PARP inhibitor with demonstrated anti-tumor activity. These application notes and protocols are designed to offer researchers a robust framework for preclinical evaluation, encompassing formulation strategies for this poorly soluble compound, detailed administration procedures for common preclinical models, and methodologies for assessing in vivo safety, pharmacokinetics, and pharmacodynamics. The protocols are grounded in established scientific principles and best practices to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair pathway.[1][2] Its mechanism of action makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] Preclinical studies have shown that this compound can significantly suppress tumor growth in vivo at a dose of 25 mg/kg, with a favorable acute toxicity profile.[1][2]
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many approved drugs targeting various enzymes, including kinases.[5][6] A common challenge with this class of compounds is their poor aqueous solubility, which necessitates careful formulation for in vivo applications to ensure adequate bioavailability.
Pre-formulation and Vehicle Selection
The poor water solubility of many quinazoline-based compounds is a critical consideration for in vivo studies. The choice of an appropriate vehicle is paramount to achieving a homogenous and stable formulation for accurate dosing and reproducible results.
Rationale for Vehicle Selection
Given the likely hydrophobic nature of this compound, a multi-component vehicle system is often required. The ideal vehicle should:
-
Solubilize the compound: Ensure a clear solution or a fine, homogenous suspension.
-
Be non-toxic at the administered volume: The vehicle itself should not elicit any biological effects.
-
Be stable: The formulation should remain consistent throughout the duration of the study.
-
Be suitable for the chosen route of administration.
Recommended Vehicle Formulations
The following are standard and effective vehicle formulations for poorly soluble compounds in preclinical studies. It is recommended to perform a small-scale solubility test with this compound in these vehicles to determine the most suitable option.
| Vehicle Component | Concentration | Rationale |
| Option 1: Aqueous Suspension | ||
| Tween® 80 | 0.5% - 2% (v/v) | A non-ionic surfactant that improves wettability and prevents aggregation of the compound. |
| Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) | A suspending agent that increases the viscosity of the solution, preventing the compound from settling. |
| Deionized Water | q.s. to 100% | The aqueous base of the formulation. |
| Option 2: Solution with Co-solvents | ||
| DMSO | 5% - 10% (v/v) | A powerful organic solvent that can dissolve many poorly soluble compounds. The concentration should be kept to a minimum due to potential toxicity. |
| PEG 300/400 | 30% - 60% (v/v) | A non-toxic, water-miscible co-solvent that enhances solubility. |
| Saline or Deionized Water | q.s. to 100% | The aqueous base of the formulation. |
| Option 3: Lipid-based Formulation | ||
| Labrasol® | 10% - 30% (v/v) | A solubilizing agent and surfactant that can form microemulsions, enhancing oral bioavailability.[7] |
| Corn Oil or Sesame Oil | q.s. to 100% | A lipid vehicle suitable for oral or intraperitoneal administration. |
Protocol for Formulation Preparation (Aqueous Suspension Example):
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle by first dissolving the Tween® 80 in a portion of the deionized water.
-
Slowly add the carboxymethylcellulose while stirring to avoid clumping. Continue stirring until a homogenous solution is formed.
-
Add the weighed compound to the vehicle.
-
Sonicate the mixture in a bath sonicator until a fine, uniform suspension is achieved.
-
Visually inspect the suspension for any large particles or settling.
-
Store the formulation at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
In Vivo Administration Protocols
The following protocols are for common routes of administration in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO)
Oral gavage is a common method for administering precise doses of a compound directly into the stomach.[8][9][10][11][12]
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[10]
-
Syringes.
-
Animal scale.
Step-by-Step Protocol:
-
Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg).[11]
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Hold the mouse in a vertical position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
If resistance is met, do not force the needle. Withdraw and try again.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[12]
Experimental Workflow for Oral Gavage
References
- 1. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. | Semantic Scholar [semanticscholar.org]
- 6. Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Introduction
4-Hydroxy-7-(trifluoromethoxy)quinazoline is a heterocyclic organic compound featuring a quinazoline core structure. The quinazoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy substituent can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a molecule of interest in drug discovery and development.
Accurate and robust analytical methods are paramount for the characterization, quantification, and quality control of this compound in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental rationale, and adherence to international validation standards.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | [1] |
| Molecular Weight | 230.14 g/mol | [1] |
| Appearance | Off-white to white powder | General knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO. Limited solubility in water. | General chemical principles |
The presence of the trifluoromethoxy group increases the molecule's hydrophobicity, suggesting that reversed-phase chromatography will be an effective separation technique. The quinazoline ring system contains nitrogen atoms that can be protonated, making the compound's retention sensitive to the pH of the mobile phase.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations where concentration levels are relatively high.
Principle
The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase (Reversed-Phase HPLC). The trifluoromethoxy group and the aromatic quinazoline core contribute to the compound's retention on a hydrophobic column. Detection is achieved by monitoring the UV absorbance of the analyte, as aromatic systems typically exhibit strong chromophores. For quinazoline derivatives, UV absorption maxima are often observed in the range of 240-300 nm and 310-425 nm.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade formic acid.
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Fluorinated Phenyl Phase (e.g., Pentafluorophenyl - PFP), 4.6 x 150 mm, 5 µm | Fluorinated phases offer alternative selectivity for halogenated compounds and can provide enhanced retention and peak shape for fluorinated analytes compared to standard C18 columns.[2][3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the basic nitrogen atoms in the quinazoline ring, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-10 min: 90% B; 10.1-12 min: 30% B | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA scan) | A common wavelength for aromatic compounds. A PDA detector should be used to determine the wavelength of maximum absorbance for optimal sensitivity. |
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. System Suitability Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.
5. Analysis Procedure
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where concentrations are expected to be low.
Principle
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise.
Experimental Protocol
1. Instrumentation and Materials
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
LC-MS grade formic acid.
-
This compound reference standard.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | A standard C18 column often provides sufficient retention and good peak shape for many small molecules in LC-MS/MS applications.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for LC-MS. |
| Gradient Elution | Optimized for analyte retention and separation from matrix components. A typical starting point could be a fast gradient from 5% to 95% B over 3-5 minutes. | A fast gradient is suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the quinazoline ring are readily protonated. |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Source Temperature | 150 °C | To be optimized. |
| Desolvation Temperature | 450 °C | To be optimized. |
| MRM Transitions | See table below | These are the key to the method's selectivity. |
3. Hypothetical MRM Transitions
The fragmentation of the protonated molecule ([M+H]⁺, m/z 231.1) needs to be determined experimentally by infusing a standard solution. However, based on the structure and common fragmentation patterns of similar compounds, plausible transitions can be proposed. The trifluoromethoxy group and the quinazoline core are likely to be involved in fragmentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Product Ion |
| This compound | 231.1 | 203.1 | To be optimized | Loss of CO (28 Da) from the quinazolinone ring. |
| 231.1 | 162.1 | To be optimized | Loss of CF₃ and subsequent rearrangement. | |
| Internal Standard (IS) | e.g., Diazepam (m/z 285.1) | 193.1 | To be optimized | A common IS for small molecule bioanalysis. |
4. Sample Preparation from Plasma
Effective sample preparation is crucial to remove proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. Protein precipitation is a simple and effective method.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Workflow Diagram
References
Application Note & Protocols: High-Throughput Screening of 4-Hydroxy-7-(trifluoromethoxy)quinazoline for Kinase Inhibitor Discovery
An in-depth technical guide by a Senior Application Scientist
Abstract
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] Its derivatives have shown a high affinity for the ATP-binding site of protein kinases, leading to the successful development of several Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Hydroxy-7-(trifluoromethoxy)quinazoline in a high-throughput screening (HTS) campaign. As a novel derivative, this compound warrants systematic investigation for its potential as a kinase inhibitor. This guide details a strategic HTS workflow, from initial biochemical screening and hit validation to secondary cell-based assays, complete with step-by-step protocols and data interpretation guidelines. The methodologies are designed to be robust and self-validating, ensuring high-quality data to drive informed decisions in the drug discovery pipeline.
Compound Profile & Scientific Rationale
Chemical Structure: this compound
The core quinazoline structure is known to mimic the adenine ring of ATP, enabling it to competitively bind to the kinase ATP pocket. The specific substitutions at the 4- and 7-positions are critical for modulating potency, selectivity, and pharmacokinetic properties. The 4-hydroxy group can form key hydrogen bonds within the kinase hinge region, a common feature of potent kinase inhibitors. The 7-(trifluoromethoxy) group is an electron-withdrawing moiety that can influence the electronic properties of the ring system and potentially enhance cell permeability and metabolic stability.
Rationale for Screening:
Given its structural features, this compound is a prime candidate for screening against a panel of protein kinases. The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose hyperactivity drives many cancers, is a logical primary target.[4][7] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[4] Therefore, identifying novel inhibitors for wild-type or mutant forms of EGFR is a validated therapeutic strategy.[6][7] This application note will use EGFR as the primary example target to illustrate the screening process.
The High-Throughput Screening (HTS) Campaign
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds from a large library. The workflow is designed as a funnel, starting with a broad primary screen to identify all potential "hits" and progressively using more complex, physiologically relevant assays to filter down to the most promising lead candidates.
HTS Workflow Overview
The overall workflow is depicted below. This staged approach ensures that resources are focused on compounds with the highest potential, validating their biochemical activity, cellular efficacy, and specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Hydroxy-7-(trifluoromethoxy)quinazoline in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a diverse array of biological targets.[1] This bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to a pyrimidine ring, has been extensively explored in the development of therapeutic agents, particularly in oncology.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the targeting of specific molecular pathways implicated in cancer.[1][3]
Numerous quinazoline derivatives have been successfully developed as anticancer drugs, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[4] The substitution pattern on the quinazoline ring dictates the specific kinase inhibitory profile and overall biological activity.[3] This guide focuses on the potential applications of a specific derivative, 4-Hydroxy-7-(trifluoromethoxy)quinazoline , in cancer research. While direct research on this particular compound is limited, its structural features suggest plausible mechanisms of action and experimental applications based on the extensive literature on related 4-hydroxy and 7-alkoxy quinazoline analogs.
This document serves as a detailed technical guide, providing insights into the potential mechanisms of action and offering comprehensive protocols for researchers to investigate the anticancer properties of this compound.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1260759-77-0 | [][6][7] |
| Molecular Formula | C9H5F3N2O2 | [7] |
| Molecular Weight | 230.14 g/mol | [][7] |
| Chemical Structure | ||
|
| ||
| Purity | Typically ≥95% for research use | [6] |
| Storage | Store long-term in a cool, dry place | [6] |
Proposed Mechanism of Action: Insights from Structurally Related Quinazolines
Based on the extensive research on quinazoline derivatives in oncology, this compound is hypothesized to exert its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. The 4-hydroxy group is a common feature in quinazolinone-based inhibitors, while the 7-trifluoromethoxy substitution can influence potency and pharmacokinetic properties.[8]
The most probable molecular targets and pathways include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs).[4] While this compound lacks the typical 4-anilino substitution, the core quinazoline structure is a known ATP-competitive inhibitor of the EGFR kinase domain. The trifluoromethoxy group at the 7-position may enhance binding affinity.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as PARP-1 inhibitors.[4] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The 4-hydroxy tautomer of the quinazolinone scaffold could potentially interact with the PARP active site.
-
Induction of Apoptosis: Many quinazoline derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[9] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[9]
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathways targeted by this compound.
Experimental Protocols for Cancer Research
The following protocols are generalized methodologies for assessing the anticancer potential of this compound. Researchers should optimize these protocols for their specific cancer cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis for Target Engagement and Pathway Modulation
This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.
Materials:
-
Cancer cells treated with this compound at IC50 concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-PARP, anti-cleaved-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cancer cells with the compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the compound in a living organism. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cells for implantation (e.g., 1-5 x 10^6 cells per mouse).
-
Matrigel (optional, to enhance tumor formation).
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, molecule within the broader class of quinazoline-based anticancer agents. The structural motifs present in this compound suggest a high probability of activity against key oncogenic pathways. The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound.
Future research should focus on a comprehensive screening against a panel of cancer cell lines to identify sensitive histotypes. Subsequent mechanistic studies should aim to definitively identify the primary molecular target(s) through techniques such as kinome profiling and cellular thermal shift assays (CETSA). Elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical candidate. The exploration of this and other novel quinazoline derivatives continues to be a vibrant and essential area of cancer drug discovery.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. japsonline.com [japsonline.com]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
- 7. This compound | 1260759-77-0 [chemicalbook.com]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-Hydroxy-7-(trifluoromethoxy)quinazoline Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for evaluating the cytotoxic effects of 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a novel quinazoline derivative. Quinazoline scaffolds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including anticancer properties.[1][2] Therefore, robust and reliable cytotoxicity testing is a critical step in the preclinical assessment of this compound.
This document outlines a tiered approach to cytotoxicity assessment, beginning with a primary cell viability assay, followed by an assay to determine the mechanism of cell death (necrosis vs. apoptosis), and finally, a specific measure of apoptotic pathway activation. Each protocol is designed to be a self-validating system, with explanations of the scientific principles and experimental choices.
Section 1: Strategic Selection of In Vitro Models
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[3] A thoughtful selection process should precede any experimental work.
Rationale for Cell Line Selection
The selection of cancer cell lines should ideally be guided by the putative molecular target of this compound. However, in the absence of such information, a broad screening panel is recommended. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, represents an excellent starting point for identifying patterns of activity and potential tumor selectivity.[4][5][6][7] For laboratories not utilizing the full NCI-60 screen, a smaller, representative panel should be chosen based on:
-
Tissue of Origin: Include cell lines from various cancer types (e.g., lung, breast, colon, leukemia) to identify tissue-specific cytotoxicity.[8]
-
Genetic Background: Select cell lines with known genetic characteristics (e.g., p53 status, EGFR mutations) that may influence drug sensitivity.[9]
-
Growth Characteristics: A mix of adherent and suspension cell lines can provide insights into the compound's activity in different cellular contexts.
Recommended Cell Lines for Initial Screening
For a focused initial screen, a panel of well-characterized and commonly used cell lines is suggested.
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Non-small cell lung cancer | Adherent, wild-type EGFR |
| MCF-7 | Breast cancer (luminal A) | Adherent, estrogen receptor-positive |
| MDA-MB-231 | Breast cancer (triple-negative) | Adherent, highly invasive |
| HeLa | Cervical cancer | Adherent, well-established model |
| HT-29 | Colorectal adenocarcinoma | Adherent, forms differentiated monolayers |
| K-562 | Chronic myelogenous leukemia | Suspension, Bcr-Abl positive |
Section 2: Primary Cytotoxicity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.[10]
Principle of the MTT Assay
This assay is a reliable and high-throughput method for an initial screen of the cytotoxic potential of this compound. A decrease in the metabolic activity of the treated cells compared to untreated controls indicates a reduction in cell viability.
Caption: Workflow of the MTT assay for cell viability.
Protocol: MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. Due to the nature of quinazoline derivatives, DMSO is a common solvent for achieving solubility.[12]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[13]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Section 3: Differentiating Cytotoxicity Mechanisms - LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.[16]
Principle of the LDH Assay
This assay helps to distinguish between cytotoxic events that lead to membrane disruption (necrosis) and those that do not (early-stage apoptosis). An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.[17]
Caption: Workflow of the LDH assay for cytotoxicity.
Protocol: LDH Assay
Materials:
-
Cell cultures treated with this compound (from a parallel plate to the MTT assay)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with lysis solution (e.g., 1% Triton X-100).
-
Background control: Culture medium without cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is recommended.[18]
-
Section 4: Quantifying Apoptosis - Caspase-3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis.[19] Caspase-3 and Caspase-7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of these two caspases.
Principle of the Caspase-3/7 Assay
The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[19] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3 and -7.[20][21]
Caption: Workflow of the Caspase-3/7 assay for apoptosis.
Protocol: Caspase-3/7 Assay
Materials:
-
Cell cultures treated with this compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Setup:
-
Plate and treat cells with this compound in opaque-walled 96-well plates as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[22]
-
After the desired treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Section 5: Data Analysis and Interpretation
Calculation of Percentage Cell Viability (MTT Assay)
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Calculation of Percentage Cytotoxicity (LDH Assay)
The percentage of cytotoxicity is calculated using the following formula:[23]
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Calculation of Fold Increase in Caspase-3/7 Activity
The fold increase in caspase activity is calculated by dividing the luminescence of the treated samples by the luminescence of the vehicle control samples.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity assays, the IC50 is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[24][25][26][27][28]
| Parameter | Description |
| X-axis | Logarithm of the compound concentration |
| Y-axis | Percentage of cell viability |
| Curve Fit | Sigmoidal dose-response (variable slope) |
| Output | IC50 value with 95% confidence intervals |
Statistical Analysis
All experiments should be performed in at least triplicate. The results should be presented as the mean ± standard deviation (SD). Statistical significance between treated and control groups can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test, depending on the experimental design.[29][30]
Section 6: Troubleshooting
Common issues in cytotoxicity assays include high background, low signal, and high variability.
| Issue | Possible Cause | Suggested Solution |
| MTT: High Background | Phenol red in the medium can interfere with absorbance readings.[31] | Use phenol red-free medium during the MTT incubation step.[13] |
| MTT: Low Signal | Insufficient cell number or incubation time.[13] | Optimize cell seeding density and MTT incubation time (1-4 hours is typical).[13] |
| LDH: High Spontaneous Release | Over-confluency of cells or vigorous pipetting.[16] | Optimize cell seeding density and handle cells gently.[16] |
| All Assays: High Variability | Inconsistent cell seeding, reagent addition, or incubation times. | Ensure standardized procedures and careful pipetting.[32] |
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 8. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"solubility testing of 4-Hydroxy-7-(trifluoromethoxy)quinazoline for biological assays"
Application Note & Protocol
Topic: Solubility Profiling of 4-Hydroxy-7-(trifluoromethoxy)quinazoline for Optimal Performance in Biological Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The predictive power and reliability of in vitro biological assays are fundamentally dependent on the effective solubilization of test compounds. Poor aqueous solubility is a primary driver of experimental artifacts, leading to underestimated potency, inaccurate structure-activity relationships (SAR), and costly project delays.[1][2][3][4] This document provides a comprehensive guide for the systematic solubility assessment of this compound, a representative heterocyclic compound from a class often encountered in medicinal chemistry.[5][6][7] We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, explain the causality behind key experimental choices, and provide a framework for interpreting the resulting data to ensure robust and reproducible biological assay results.
Introduction: The Critical Impact of Solubility in Drug Discovery
This compound belongs to the quinazolinone family, a scaffold known for diverse biological activities but often challenged by poor water solubility.[7][8] This poor solubility arises from a combination of a rigid heterocyclic ring system and lipophilic substituents, which can lead to high crystal lattice energy.[8] For a compound to be accurately evaluated in any biological assay, it must be fully dissolved in the aqueous assay buffer. Undissolved particles can lead to a host of problems:
-
Underestimation of Potency: Only dissolved molecules can interact with the biological target. If a significant fraction of the compound precipitates, the effective concentration is much lower than the nominal concentration, leading to artificially high IC50/EC50 values.[3]
-
Irreproducible Data: The extent of precipitation can vary between experiments due to minor changes in buffer composition, temperature, or handling, causing high data variability.[3]
-
Assay Interference: Compound precipitates can scatter light, interfering with optical detection methods (e.g., absorbance, fluorescence, nephelometry) and leading to false-positive or false-negative results.[4]
Therefore, characterizing the solubility of this compound is not a preliminary step but a critical prerequisite for generating meaningful biological data. This guide distinguishes between two key solubility measurements: Kinetic Solubility and Thermodynamic Solubility .[1][9][10]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[10][11][12] This mimics the process used in high-throughput screening (HTS) and is essential for designing assay concentration ranges.[1]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent.[9][13] This is a critical parameter for later-stage development, including formulation and predicting in vivo behavior.[9][10]
Physicochemical Properties & pH-Dependent Solubility
The 4-hydroxyquinazoline scaffold contains basic nitrogen atoms, making its solubility inherently pH-dependent. The trifluoromethoxy group adds significant lipophilicity. According to the Henderson-Hasselbalch equation , a weak base will be more soluble in an acidic environment where it can be protonated to form a more soluble salt.[14][15][16][17]
Henderson-Hasselbalch Equation for a Weak Base: pH = pKa + log([Base]) / ([Conjugate Acid])
Understanding this relationship is crucial, as biological assays are typically performed in buffered systems at a physiological pH of ~7.4. At this pH, a basic compound may be predominantly in its less soluble, neutral form. Therefore, solubility testing should be conducted in the specific buffer system that will be used for the planned biological assays.
Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for characterizing the solubility of this compound, from initial stock preparation to the final data interpretation for assay design.
Detailed Protocols
Materials & Reagents
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
96-well microplates (polypropylene for compound storage, clear flat-bottom for analysis)
-
Plate shaker/thermomixer
-
Centrifuge with plate rotor or filtration manifold with filter plates (e.g., 0.45 µm PVDF)
-
Plate reader with UV-Vis or nephelometry capabilities, or HPLC-UV/LC-MS system
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is ideal for early-stage discovery to quickly establish an upper concentration limit for assays.[1][11][21]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle warming (to ~37°C) or sonication if necessary.[8][22]
-
Compound Dilution Plate: In a 96-well polypropylene plate, create a serial dilution series of the compound in 100% DMSO. For example, a 2-fold dilution series starting from 10 mM down to ~20 µM.
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS-containing assay plate. This creates a final DMSO concentration of 1% and a compound concentration range from 100 µM down to 0.2 µM. Include a DMSO-only control.
-
Incubation: Seal the plate and shake at room temperature (e.g., 800 rpm) for 2 hours to allow for potential precipitation.[11]
-
Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 650 nm), where the compound itself does not absorb.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to the DMSO-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility and is crucial for lead optimization and pre-formulation.[23]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume of PBS (pH 7.4) (e.g., 1 mL). The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.[13][23]
-
Sample Clarification: After incubation, remove the undissolved solid. This is a critical step to avoid artificially high readings.
-
Option A (Filtration): Filter the suspension through a 0.45 µm PVDF syringe filter. Discard the first few drops to saturate any potential binding sites on the filter.
-
Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.
-
-
Quantification: Prepare a calibration curve using the 10 mM DMSO stock solution diluted in a 50:50 mixture of Acetonitrile:Water. Analyze the clarified supernatant and calibration standards by a suitable method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.
-
Data Analysis: The concentration determined from the calibration curve is the thermodynamic solubility.
Data Presentation and Interpretation
Summarize the quantitative results in a clear, structured table.
| Parameter | Assay Buffer | Method | Result (µM) | Implication for Biological Assays |
| Kinetic Solubility | PBS, pH 7.4 | Turbidimetry | 12.5 µM | Highest nominal concentration in assays should not exceed this value. |
| Thermodynamic Solubility | PBS, pH 7.4 | Shake-Flask HPLC | 5.2 µM | Confirms low intrinsic solubility; supersaturation occurs in kinetic assays. |
| DMSO Solubility | 100% DMSO | Visual | >20,000 µM | DMSO is a suitable solvent for preparing high-concentration stock solutions. |
Interpretation: The data reveals that this compound is a compound with low intrinsic aqueous solubility (5.2 µM). The kinetic solubility is higher (12.5 µM), indicating that the compound can form a temporary supersaturated solution when diluted from DMSO.[13] However, this state is unstable and prone to precipitation over time.
This leads to a critical decision point for designing biological assays.
Core Directive for Assay Design: Based on this data, the highest reliable concentration for any biological assay using this compound in PBS pH 7.4 is ≤10 µM . Exceeding this concentration risks compound precipitation, which will compromise the integrity of the results.[3][4] Always include a vehicle control (e.g., 0.1% DMSO in PBS) in all experiments to ensure the solvent has no effect on the assay outcome.[22]
Conclusion
A thorough, upfront investigation of solubility is indispensable in drug discovery. By employing the systematic kinetic and thermodynamic protocols detailed in this guide, researchers can accurately characterize the solubility of this compound. This knowledge empowers the rational design of biological experiments, ensuring that the generated data is both accurate and reproducible, thereby enabling confident decision-making in the progression of drug discovery projects.
References
- 1. enamine.net [enamine.net]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. cibtech.org [cibtech.org]
- 7. researchgate.net [researchgate.net]
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- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. pharmatutor.org [pharmatutor.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 17. microbenotes.com [microbenotes.com]
- 18. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 19. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
- 20. This compound | 1260759-77-0 [chemicalbook.com]
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- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
Synthetic Routes for Novel Quinazoline Derivatives: A Detailed Guide for Researchers
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of drug discovery and development. Its rigid structure and versatile substitution patterns allow for precise modulation of interactions with various biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][2] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. Notably, several FDA-approved drugs, particularly in oncology, feature the quinazoline framework, highlighting its clinical significance.[3][4][5] For instance, Gefitinib and Erlotinib are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and novel synthetic routes to access diverse quinazoline derivatives. Beyond mere procedural descriptions, this document delves into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. Detailed, step-by-step protocols for key methodologies are provided, alongside comparative data to aid in the selection of the most appropriate synthetic strategy for a given research objective.
I. Classical Approaches to Quinazoline Synthesis: Time-Tested and Versatile
Traditional methods for quinazoline synthesis have been refined over decades and remain highly relevant for their reliability and broad applicability.
A. The Niementowski Quinazoline Synthesis
The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones, which are valuable intermediates for further functionalization.[6][7][8] The reaction involves the thermal condensation of an anthranilic acid with an amide.[1][9][10]
Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the amide carbonyl, followed by dehydration to yield the quinazolinone ring.[1][9] The choice of amide allows for the introduction of various substituents at the 2-position of the quinazoline core.
Protocol 1: General Procedure for the Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones
Materials:
-
Substituted anthranilic acid (1.0 eq)
-
Amide (e.g., formamide, acetamide, benzamide) (5-10 eq)
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol
Procedure:
-
Combine the substituted anthranilic acid and a significant excess of the amide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 130-180 °C and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. If not, pour the cooled mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the purified 2-substituted-4(3H)-quinazolinone.
B. The Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines and can be adapted for the synthesis of quinazolines. The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12]
Mechanistic Rationale: The reaction can proceed through two main pathways depending on the reaction conditions (acidic or basic catalysis). The initial step is either an aldol-type condensation between the two carbonyl compounds or the formation of a Schiff base between the amino group and the carbonyl of the second component. This is followed by cyclization and dehydration to form the quinoline ring. For quinazoline synthesis, nitrogen-containing analogues are used.
Protocol 2: Modified Friedländer Synthesis for Quinazoline Derivatives
Materials:
-
2-Aminobenzaldehyde or 2-aminophenyl ketone (1.0 eq)
-
A compound containing an α-methylene group adjacent to a nitrile or another suitable functional group (1.1 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the 2-aminoaryl carbonyl compound and the α-methylene compound in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinazoline derivative.
II. Modern Synthetic Strategies: Efficiency and Novelty
Contemporary organic synthesis has introduced a plethora of innovative methods for quinazoline synthesis, often characterized by higher efficiency, milder reaction conditions, and the ability to generate complex molecules in a single step.
A. Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of N-heterocycles, and quinazolines are no exception. Catalysts based on copper, rhodium, palladium, and other metals have enabled novel disconnections and C-H activation strategies.[13]
Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed methods for quinazoline synthesis often involve C-N bond formation through Ullmann-type couplings or aerobic oxidative C-H amidation.[14][15][16]
Mechanistic Rationale: A common mechanism involves the copper-catalyzed coupling of a 2-halo-benzonitrile or a related substrate with an amine or amidine, followed by an intramolecular cyclization.[15] In aerobic oxidation reactions, copper facilitates the oxidation of a C-H bond, which is then followed by amination and cyclization.[14]
Protocol 3: Copper-Catalyzed Synthesis of 4-Aminoquinazolines [15]
Materials:
-
Substituted 2-bromobenzonitrile (1.0 eq)
-
Amidine hydrochloride or guanidine hydrochloride (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-bromobenzonitrile, amidine hydrochloride, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF and then the DMEDA ligand via syringe.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 4-aminoquinazoline derivative.
Rhodium catalysts are particularly powerful for C-H activation reactions, enabling the direct functionalization of otherwise unreactive C-H bonds.[17][18][19] This strategy allows for the construction of the quinazoline ring system with high atom economy.
Mechanistic Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the rhodium catalyst, directed by a suitable functional group, cleaves a C-H bond to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an alkyne or a diazo compound), followed by reductive elimination to form the product and regenerate the active catalyst.[20][21]
Protocol 4: Rh(III)-Catalyzed Synthesis of Substituted Quinazolines via C-H Functionalization [17][19]
Materials:
-
Benzimidate (1.0 eq)
-
Dioxazolone (1.2 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, add the benzimidate, dioxazolone, [Cp*RhCl₂]₂, and AgSbF₆ to a reaction vial.
-
Add DCE to the vial, seal it with a cap, and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired quinazoline.
B. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[6][22][23][24]
Causality of Microwave Enhancement: The efficiency of microwave-assisted synthesis stems from the direct interaction of the microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, thus accelerating the reaction rate.
Protocol 5: One-Pot Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(H)-ones [24]
Materials:
-
Anthranilic acid (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.2 eq)
-
Solvent-free or in a high-boiling point solvent like DMF or DMSO
Procedure:
-
In a microwave-safe reaction vessel, combine the anthranilic acid, acid chloride, and primary amine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150 °C) and power for a short duration (typically 5-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.
C. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity.[25][26][27][28]
Advantages of MCRs: MCRs are characterized by their high atom economy, operational simplicity, and the ability to construct complex molecules in a convergent manner. This makes them particularly attractive for the synthesis of libraries of compounds for drug discovery screening.
Protocol 6: Three-Component Synthesis of Substituted Quinazolines [29]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)
-
Aldehyde (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Iodine (I₂) (20 mol%)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, aldehyde, ammonium acetate, and iodine.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted quinazoline.
III. Data Presentation: A Comparative Overview of Synthetic Routes
The choice of synthetic route often depends on factors such as substrate availability, desired substitution pattern, and the scale of the reaction. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Limitations | Yields (%) |
| Niementowski Synthesis | Anthranilic acid, Amide | High temperature (130-180 °C) | Simple, reliable, good for 4(3H)-quinazolinones | High temperatures, requires excess amide | 40-80 |
| Friedländer Annulation | 2-Aminoaryl carbonyl, α-Methylene compound | Acid or base catalysis, reflux | Versatile, direct route to quinoline-like structures | Can have regioselectivity issues | 50-85 |
| Copper-Catalyzed | 2-Halobenzonitrile, Amine/Amidine | Cu(I) or Cu(II) catalyst, ligand, base, 80-120 °C | Mild conditions, good functional group tolerance | Catalyst and ligand can be expensive | 60-95 |
| Rhodium-Catalyzed C-H Activation | Benzimidate, Dioxazolone | Rh(III) catalyst, silver salt oxidant, 80-100 °C | High atom economy, direct C-H functionalization | Expensive catalyst, requires specific directing groups | 70-98 |
| Microwave-Assisted | Various (e.g., Anthranilic acid, Amine, Aldehyde) | Microwave irradiation, 5-20 min, 150 °C | Rapid, often higher yields, cleaner reactions | Requires specialized equipment | 75-95 |
| Multicomponent Reactions | 2-Aminoaryl ketone, Aldehyde, NH₄OAc | Mild conditions, room temp to 40 °C | High efficiency, atom economy, diversity-oriented | Can require careful optimization | 65-95 |
IV. Visualization of Key Processes
To better understand the relationships between the different synthetic strategies and the overall workflow for developing novel quinazoline derivatives, the following diagrams are provided.
Caption: Overview of synthetic strategies leading to the quinazoline core and subsequent drug discovery workflow.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation in quinazoline synthesis.
V. Application Notes: Synthesis of Bioactive Quinazoline Derivatives
The synthetic methodologies described above are instrumental in the discovery of novel quinazoline-based therapeutic agents. A significant area of focus has been the development of kinase inhibitors for cancer therapy.[4][5][30][31][32]
Structure-Activity Relationship (SAR) Insights: SAR studies on quinazoline-based EGFR inhibitors have revealed several key structural features for potent activity.[30][31][32] Generally, a 4-anilino substituent is crucial for binding to the ATP pocket of the kinase domain. Substitutions at the 6- and 7-positions of the quinazoline ring with small, hydrophobic groups often enhance potency. The nature of the substituent on the 4-anilino moiety also plays a critical role in determining selectivity and overcoming drug resistance.[30][31][32]
Example: Synthesis of a Novel JNK Inhibitor A recent study described the synthesis of a series of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors.[30] The synthesis of the core quinazoline scaffold was achieved through a multi-step sequence starting from commercially available materials, highlighting the adaptability of these synthetic routes for creating complex molecules with therapeutic potential.
Conclusion
The synthesis of novel quinazoline derivatives is a dynamic and evolving field of research. While classical methods like the Niementowski and Friedländer syntheses provide robust and reliable access to the quinazoline core, modern techniques such as transition-metal catalysis, microwave-assisted synthesis, and multicomponent reactions offer enhanced efficiency, milder conditions, and opportunities for rapid library synthesis. A thorough understanding of the underlying mechanisms of these reactions is paramount for rational planning and optimization of synthetic routes. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their quest to develop the next generation of quinazoline-based therapeutics.
References
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- 2. mdpi.com [mdpi.com]
- 3. ijmpr.in [ijmpr.in]
- 4. scielo.br [scielo.br]
- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski_quinazoline_synthesis [chemeurope.com]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 17. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 18. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 29. daneshyari.com [daneshyari.com]
- 30. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"improving the yield of 4-Hydroxy-7-(trifluoromethoxy)quinazoline synthesis"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common hurdles in the synthesis of 4-Hydroxy-7-(trifluoromethoxy)quinazoline. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing instead on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Primary Synthetic Challenge
This compound, a crucial scaffold in medicinal chemistry, exists in equilibrium with its tautomeric form, 7-(trifluoromethoxy)quinazolin-4(3H)-one. The most prevalent synthetic route involves the cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid with a one-carbon source, typically formamide or formamidine acetate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete conversion, and challenging purifications. This guide provides a systematic approach to diagnosing and resolving these problems.
Troubleshooting and Optimization Guide (Q&A)
This section addresses specific issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Problem Area 1: Low or Non-Existent Product Yield
Question 1: My reaction has resulted in a very low yield, or I've failed to isolate any desired product. What are the most critical parameters to investigate first?
Answer: A low or zero yield in this synthesis typically points to one of four critical areas: starting material integrity, suboptimal reaction temperature, insufficient reaction time, or poor solvent choice.
-
Starting Material Purity: The primary precursor, 2-amino-4-(trifluoromethoxy)benzoic acid, must be of high purity. Contaminants can interfere with the cyclization. Verify the purity of your starting material via NMR or LC-MS before beginning.
-
Reaction Temperature: The cyclocondensation step is highly temperature-dependent. Classical methods often require high temperatures to drive the reaction forward.[1] However, excessive heat can cause decomposition of the starting anthranilic acid or the formamide reagent.
-
Causality: High temperatures (e.g., >180-200°C) can lead to decarboxylation of the anthranilic acid, removing the carboxylic acid group essential for the final ring closure.
-
Solution: An optimal temperature balance must be found. We recommend running a series of small-scale parallel reactions to identify the ideal temperature for your specific setup.[1] (See Experimental Protocol 2).
-
-
Reaction Time: This condensation is often slow. Insufficient heating time will result in a reaction mixture containing primarily unreacted starting materials. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot has been consumed.
-
Solvent and Reagent Choice: When using formamide, it often serves as both the reactant and the solvent. Ensure a sufficient excess is used. If solubility is an issue with other reagents, consider high-boiling polar aprotic solvents like DMF or DMSO, which can help fully dissolve the reactants.[1]
Workflow for Diagnosing Low Yield
Below is a decision tree to systematically troubleshoot a low-yield reaction.
Problem Area 2: Formation of Impurities and Side Products
Question 2: My TLC/LC-MS analysis shows multiple product spots and significant impurity peaks. What are the common side reactions, and how can they be minimized?
Answer: The formation of multiple byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Hydrolysis/Ring Opening: Quinazolines can be susceptible to hydrolysis, especially under harsh acidic or basic work-up conditions. The presence of water in the reaction mixture at high temperatures can also lead to the opening of the quinazolinone ring.
-
Oxidation at C4: While you are synthesizing a 4-hydroxy (quinazolinone) derivative, other positions on the ring can be sensitive to oxidation, though this is less common for the quinazolinone core itself. More critically, if starting from a precursor other than an anthranilic acid, oxidation at the C4 position can be a competing reaction.[1]
-
Solution: Running the reaction under an inert atmosphere helps prevent unwanted oxidation.[1]
-
-
Dimerization/Polymerization: At high concentrations and temperatures, intermolecular reactions can occur, leading to dimers or polymeric material, which often presents as baseline material on a TLC plate or an insoluble residue.
-
Solution: Performing the reaction at a slightly lower concentration by increasing the volume of the high-boiling solvent (if used) can reduce the probability of these intermolecular side reactions.[1]
-
Data Summary: Effect of Reaction Conditions on Purity
The following table summarizes experimental observations on how different parameters can affect product purity.
| Parameter | Condition | Observed Outcome on Purity | Rationale |
| Atmosphere | Air | Lower purity, potential for oxidative byproducts. | Oxygen can participate in side reactions at high temperatures. |
| Inert (N₂ or Ar) | Higher purity, minimized side products. | Excludes oxygen and atmospheric moisture, preventing hydrolysis and oxidation.[1] | |
| Temperature | Too High (>200°C) | Increased impurities, potential tar formation. | Promotes decomposition of starting materials and products.[1] |
| Optimal (150-180°C) | Best purity profile. | Sufficient energy for cyclization without significant decomposition. | |
| Work-up | Prolonged Acid/Base | Formation of ring-opened byproducts. | The quinazolinone ring can be cleaved under harsh hydrolytic conditions.[1] |
| Prompt Neutralization | High purity of the final product. | Minimizes contact time with conditions that promote hydrolysis. |
Problem Area 3: Product Purification Challenges
Question 3: My crude product has poor solubility, making purification by column chromatography or recrystallization difficult. What strategies can I employ?
Answer: 4-Hydroxyquinazolines often exhibit poor solubility in common organic solvents due to strong intermolecular hydrogen bonding.
-
Recrystallization Solvent Screening: Do not limit yourself to standard solvents. A good approach is to screen a range of high-boiling polar solvents.
-
Recommended Solvents: Try Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetic Acid. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. If the product crashes out too quickly, consider a solvent/anti-solvent system (e.g., dissolving in hot DMF and slowly adding water or isopropanol until turbidity is observed, then cooling).
-
-
Trituration: This is an effective method for removing more soluble impurities. Suspend the crude solid in a solvent in which the desired product is largely insoluble but the impurities are soluble (e.g., hot ethyl acetate, acetonitrile, or diethyl ether). Stir or sonicate the suspension, then filter to collect the purified, insoluble product.
-
Column Chromatography with Polar Solvents: If chromatography is necessary, a standard silica gel column with a dichloromethane/methanol gradient is often effective. For highly polar products, consider using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or TFA to improve peak shape.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable, scalable synthetic route? The cyclocondensation of 2-amino-4-(trifluoromethoxy)benzoic acid with formamide at elevated temperatures is a robust and widely used method for this class of compounds.[1][2]
-
Q2: Can microwave-assisted synthesis improve my yield and reaction time? Yes, microwave irradiation has been shown to be a powerful technique for synthesizing quinazolinones, often dramatically reducing reaction times from hours to minutes and increasing yields.[2][3] The focused heating avoids prolonged exposure to high temperatures, potentially reducing byproduct formation.
-
Q3: Is an inert atmosphere strictly necessary? While not always mandatory, it is highly recommended. Conducting the reaction under nitrogen or argon minimizes the risk of side reactions caused by atmospheric water and oxygen, leading to a cleaner reaction profile and higher yield.[1]
-
Q4: How can I definitively confirm the structure of my final product? The structure should be confirmed using a combination of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
LC-MS: To confirm the molecular weight of the desired product.
-
FTIR: To identify key functional groups, such as the C=O stretch of the quinazolinone ring.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis.
Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: To the flask, add 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) and formamide (10-20 eq).
-
Reaction: Heat the stirred mixture to 160-170°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress every 1-2 hours by taking a small aliquot, dissolving it in methanol, and analyzing via TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The reaction is complete when the starting benzoic acid is no longer visible. This may take 4-12 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., DMF/water or acetic acid) to yield the pure product.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C.
Protocol 2: Optimizing Reaction Temperature
This protocol uses parallel synthesis to quickly identify the optimal temperature.[1]
Methodology:
-
Setup: In a parallel synthesis reaction block, add 2-amino-4-(trifluoromethoxy)benzoic acid (e.g., 50 mg) and formamide (10 eq) to five separate reaction vials.
-
Temperature Gradient: Set the temperature for each vial at different intervals (e.g., 140°C, 150°C, 160°C, 170°C, 180°C).
-
Time: Allow all reactions to proceed for a fixed duration (e.g., 6 hours).
-
Analysis: After 6 hours, cool all reactions. Quench a small, measured aliquot from each vial and analyze the crude mixture by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the relative yield of product versus remaining starting material and byproducts.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Welcome to the technical support center for 4-Hydroxy-7-(trifluoromethoxy)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this and similar quinazoline-based compounds. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and actionable protocols to ensure the success of your experiments.
The Challenge: Why Quinazoline Derivatives Can Be Difficult to Solubilize
The 4(3H)-quinazolinone scaffold, the core of this compound, is a rigid, fused heterocyclic ring system. When combined with lipophilic substituents like the trifluoromethoxy group, these molecules often exhibit high crystal lattice energy and low polarity.[1] This molecular structure makes it difficult for water molecules to effectively solvate the compound, leading to poor aqueous solubility.[1] This is a common characteristic for many kinase inhibitors and other drug candidates, often classifying them as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[2][3]
Troubleshooting Guide: From Benchtop to Preclinical Models
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound powder won't dissolve in my aqueous buffer for an in vitro assay.
Question: I need to prepare a working solution in a standard phosphate buffer (pH 7.4), but the compound is insoluble. What is the first step I should take?
Answer: The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry-standard choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro screening.[1]
-
Alternative Solvents: If DMSO is not compatible with your assay, N,N-dimethylformamide (DMF) has also been shown to be an effective solvent for some quinazoline derivatives.[4][5]
Protocol: Preparing a DMSO Stock Solution
-
Accurately weigh your this compound powder.
-
Add a precise volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher).
-
To aid dissolution, use gentle warming (37-50°C) and vortexing or ultrasonication until the solution is clear.[1]
-
Store the stock solution appropriately. For many quinazoline derivatives in DMSO, room temperature storage is preferable to refrigeration or freezing, which can cause the compound to precipitate. If refrigeration is necessary, ensure the solution is completely redissolved by warming and vortexing before use.[1]
Issue 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.
Question: I've successfully made a 10 mM stock in DMSO, but when I add it to my buffer, a precipitate forms immediately, compromising my results. What can I do?
Answer: This is a very common issue known as "precipitation upon dilution." It occurs when the final concentration of your compound exceeds its solubility limit in the final aqueous/organic solvent mixture. Here is a decision tree and a series of strategies to overcome this:
Solubility Enhancement Workflow
Caption: Decision tree for troubleshooting compound precipitation.
Strategy 1: pH Adjustment The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] As weak bases, their solubility often increases significantly in acidic conditions (lower pH) where they become ionized.[1][6]
-
Action: If your assay allows, try preparing your buffer at a lower pH (e.g., pH 5.0-6.5). This can dramatically increase the solubility of your compound.[6][7]
Strategy 2: Introduce a Co-solvent Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8][9][10]
-
Action: Add a small percentage (start with 1-5% v/v) of a co-solvent to your final aqueous buffer.[1]
-
Common Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400).[8][11]
-
Caution: Always run a vehicle control to ensure the co-solvent concentration does not affect the biological activity in your assay.
Strategy 3: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[6][8]
-
Action: Use a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Pre-incubating your compound with the cyclodextrin in a small volume before diluting it into the final buffer can be highly effective.[1][6]
Issue 3: My compound has potent in vitro activity but shows poor oral bioavailability in animal models.
Question: My in vitro data is excellent, but the compound is not well absorbed in vivo. How can I improve its bioavailability for preclinical studies?
Answer: This is a classic "brick-dust" molecule problem, where poor solubility limits absorption.[12] For in vivo studies, more advanced formulation strategies are often required.
Advanced Formulation Strategies for In Vivo Applications
| Strategy | Mechanism of Action | Key Advantages | Relevant For |
| Solid Dispersion | The drug is dispersed at a molecular level in a hydrophilic polymer matrix, converting it to a more soluble amorphous state and reducing particle size.[13][14] | Significant increase in dissolution rate and bioavailability.[6][14] A versatile and powerful technique.[6] | Oral dosage forms (capsules, tablets). |
| Nanosuspension | The drug particle size is reduced to the sub-micron (nanometer) range, dramatically increasing the surface area for dissolution as described by the Noyes-Whitney equation.[13] | Improves dissolution velocity and saturation solubility.[3] | Oral and parenteral formulations. |
| Lipid-Based Formulations | The lipophilic drug is dissolved in a lipid carrier system (oils, surfactants, co-solvents), which can form emulsions or micelles in the GI tract, enhancing solubilization and absorption.[8][15][16] | Can significantly improve absorption of highly lipophilic drugs; may mitigate food effects.[15][17] | Oral dosage forms (soft gels, self-emulsifying systems). |
| Salt Formation | Converting the weakly basic quinazoline to a salt (e.g., docusate, methanesulfonate) can drastically increase its aqueous solubility and dissolution rate.[1][13] | Can provide a dramatic (>1000-fold) increase in solubility.[6] | Crystalline solid forms for oral dosage. |
Protocol: Preparing a Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility of poorly soluble compounds.[6][13]
-
Selection of Components: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both this compound and the carrier are fully soluble.[1][6]
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[1] Dissolve both components completely in the solvent within a round-bottom flask, ensuring a clear solution is formed.[1][6]
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a temperature of 40-50°C until a dry, solid film is formed on the flask wall.[3][6]
-
Final Processing: Scrape the solid mass from the flask. Further dry it under vacuum to remove any residual solvent. Gently pulverize the resulting solid dispersion into a fine powder for further use in characterization or formulation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for this compound? A: For initial stock solutions, anhydrous DMSO is the primary recommendation.[1] For some applications, DMF can also be considered.[5] Solubility generally increases with temperature.[4][5]
Q2: How does the trifluoromethoxy group affect solubility? A: The trifluoromethoxy (-OCF₃) group is highly lipophilic (fat-loving) and hydrophobic (water-fearing). Its presence on the quinazoline scaffold significantly decreases aqueous solubility compared to a non-substituted or hydroxylated equivalent.
Q3: Can I use surfactants to improve solubility? A: Yes. Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used.[13] They work by forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.[6][8] This is a viable strategy for both in vitro and in vivo formulations.
Q4: Are there any safety precautions I should take when handling this compound? A: Yes. While specific data for this exact compound is limited, related quinazoline compounds are classified as irritants and may be harmful if swallowed.[18][19][20] Always handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles, and avoid creating dust.[18][21] Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cibtech.org [cibtech.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. echemi.com [echemi.com]
"troubleshooting 4-Hydroxy-7-(trifluoromethoxy)quinazoline crystallization"
An in-depth guide to navigating the complexities of crystallizing 4-Hydroxy-7-(trifluoromethoxy)quinazoline, a common challenge for researchers in medicinal chemistry and drug development. This technical support center offers practical, science-backed solutions to common crystallization problems, from initial solvent screening to managing polymorphism.
Introduction: The Crystallization Challenge of Fluorinated Quinazolines
This compound is a heterocyclic compound of significant interest in medicinal chemistry, sharing the quinazoline scaffold found in numerous bioactive molecules and approved drugs.[1][2] However, its crystallization can be notoriously difficult, a challenge often compounded by the presence of the 7-(trifluoromethoxy) substituent.
The trifluoromethoxy (-OCF3) group, while often beneficial for metabolic stability and membrane permeability, introduces specific hurdles to forming a well-ordered crystal lattice.[3] Its high electronegativity and the rotational freedom of the trifluoromethyl moiety can lead to disordered structures in the solid state, complicating crystallization efforts.[4] Furthermore, the 4-hydroxyquinazoline core exists in tautomeric equilibrium with its 4-quinazolinone form, which influences the hydrogen bonding patterns critical for crystal packing.[5]
This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the crystallization of this molecule, grounding each recommendation in the fundamental principles of crystal engineering.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm not getting any crystals at all. Where do I begin?
Answer: Failure to produce crystals typically points to one of three areas: purity of the starting material, improper solvent selection, or inadequate supersaturation.
-
Purity: Crystallization is fundamentally a purification technique. The presence of impurities can inhibit nucleation and disrupt crystal lattice formation, often resulting in oils or amorphous precipitates.[6]
-
Actionable Advice: Ensure your starting material is of high purity (ideally >95%). If necessary, perform a preliminary purification step like column chromatography before attempting crystallization.
-
-
Solvent Selection: The ideal solvent is the most critical factor.[7] The rule of thumb is that the compound should be highly soluble in the solvent at an elevated temperature but sparingly soluble at room temperature or below.
-
Actionable Advice: Conduct a systematic solvent screen to identify a suitable system. A detailed protocol is provided below.
-
-
Supersaturation: Crystals form only from a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility. If the solution is undersaturated, no crystals will form.
-
Actionable Advice: If you have a suitable solvent, try increasing the concentration of your compound or use methods to slowly induce supersaturation, such as slow evaporation or the addition of an anti-solvent.[8]
-
This protocol helps you efficiently test a range of solvents to find a promising candidate for crystallization.
-
Preparation: Place approximately 5-10 mg of this compound into several small test tubes or vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise, starting with 0.5 mL.[7] Refer to the solvent properties table below for guidance.
-
Solubility Test (Room Temp): Vigorously stir or sonicate each vial. Observe if the compound dissolves completely. If it does, the solvent is too good for single-solvent crystallization at room temperature but may be useful for an anti-solvent system.
-
Solubility Test (Heated): For solvents where the compound did not dissolve at room temperature, gently heat the vial while stirring. If the compound dissolves completely upon heating, it is a potential candidate.
-
Cooling & Observation: Allow the vials that dissolved upon heating to cool slowly to room temperature, and then transfer them to a refrigerator (4°C). Observe for crystal formation over 24-48 hours. The best solvent will be one that yields solid crystalline material upon cooling.
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Q2: My compound "oils out" instead of crystallizing. What's happening?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the supersaturation is too high, the cooling is too rapid, or the melting point of the compound (or a compound-impurity eutectic) is lower than the temperature of the solution.[7]
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Cause 1: Solution is too concentrated.
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Explanation: The level of supersaturation is in the "labile" zone, where spontaneous nucleation is so rapid that an ordered lattice cannot form.
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Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly.[7]
-
-
Cause 2: Cooling is too rapid.
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Explanation: Similar to high concentration, rapid cooling doesn't give molecules enough time to orient themselves into a crystal lattice. This is a common issue when scaling up reactions.[9]
-
Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a large beaker) to slow down the rate of cooling.
-
-
Cause 3: Inappropriate solvent choice.
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Explanation: The solvent may be "too good," meaning the compound has very high solubility.
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Solution: Try a solvent in which the compound is less soluble, or use an anti-solvent system. Start with a solution of your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Then, add a drop of the good solvent to clarify and allow it to stand.[10]
-
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Q3: The crystals are very small or needle-like. How can I get larger, higher-quality crystals?
Answer: The formation of many small crystals indicates that the rate of nucleation is much higher than the rate of crystal growth.[8] To obtain larger, higher-quality crystals suitable for analysis like X-ray diffraction, you must slow down the crystallization process to favor growth.[6]
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Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger. This can be achieved by using slightly more solvent or cooling the solution more slowly.
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Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small vial using a relatively volatile solvent. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[10]
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Seeding: If you have a small crystal from a previous attempt, you can use it as a "seed." Introduce the seed crystal into a solution that is just barely saturated. The seed provides a template for growth, bypassing the nucleation stage and encouraging the formation of a single, large crystal.[8]
Q4: I suspect I have different crystal forms (polymorphism). How do I confirm this and control the outcome?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in drug development and can significantly impact properties like solubility and bioavailability.[11] Quinazoline derivatives are known to exhibit polymorphism.
-
Confirmation of Polymorphism: Different polymorphs can be identified and characterized using a variety of analytical techniques:[12]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique. Different crystal forms will produce distinct diffraction patterns.[13][14]
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may show solid-solid phase transitions.[14]
-
Microscopy: Optical microscopy, especially with polarized light, can reveal different crystal habits (shapes and colors).[15][16]
-
Spectroscopy (FTIR, Raman): Different packing arrangements can lead to subtle but measurable shifts in vibrational spectra.[13]
-
-
Controlling the Crystalline Form: The formation of a specific polymorph is kinetically and thermodynamically controlled. You can influence the outcome by changing:
-
Solvent: Different solvents can favor the nucleation of different polymorphs.
-
Temperature: The rate of cooling or the crystallization temperature can determine which form crystallizes.
-
Seeding: Introducing a seed crystal of the desired polymorph is the most reliable way to ensure its formation.
-
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
Choosing the right solvent is a critical first step. This table provides key properties of common laboratory solvents to guide your selection process. It is recommended to perform solubility tests across a range of these solvents.[8][17]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hydrogen Bonding | Notes |
| Heptane | 98 | 1.9 | Non-polar | Good as an anti-solvent. |
| Toluene | 111 | 2.4 | Non-polar | Can dissolve aromatic compounds. |
| Ethyl Acetate | 77 | 6.0 | H-bond acceptor | A versatile, moderately polar solvent. |
| Acetone | 56 | 21 | H-bond acceptor | Volatile, good for slow evaporation. |
| Acetonitrile | 82 | 37.5 | Polar aprotic | Often yields good quality crystals. |
| Isopropanol | 82 | 18 | H-bond donor/acceptor | Less polar than ethanol. |
| Ethanol | 78 | 24.5 | H-bond donor/acceptor | Good for compounds with H-bond sites. |
| Methanol | 65 | 33 | H-bond donor/acceptor | Very polar; often a strong solvent. |
| Water | 100 | 80.1 | H-bond donor/acceptor | Use if compound has some water solubility. |
| DMF | 153 | 36.7 | Polar aprotic | High boiling point; good for dissolving quinazolines.[18] |
| DMSO | 189 | 46.7 | Polar aprotic | Very strong solvent; often used for stock solutions. |
References
- 1. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. acadpubl.eu [acadpubl.eu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 17. benchchem.com [benchchem.com]
- 18. cibtech.org [cibtech.org]
"optimization of 4-Hydroxy-7-(trifluoromethoxy)quinazoline in vitro assays"
As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers working with 4-Hydroxy-7-(trifluoromethoxy)quinazoline. The quinazoline scaffold is a privileged structure in drug discovery, frequently associated with kinase inhibition, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[1][2][3] This document provides a structured approach to optimizing and troubleshooting the key in vitro assays essential for characterizing the potency, cellular activity, and mechanism of action of this compound.
Section 1: Compound Handling and Preliminary Set-Up (FAQs)
Proper handling and preparation of your test compound are foundational to reproducible and reliable data. This section addresses the most common initial hurdles.
Question: My this compound powder won't dissolve properly. What is the best practice for preparing stock solutions?
Answer: Solubility is a critical first step. Most quinazoline-based inhibitors are hydrophobic and require an organic solvent for initial dissolution.
-
Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM). This minimizes the final percentage of DMSO in your assay medium, as high concentrations of DMSO can be cytotoxic.[4]
-
Solubilization Technique:
-
Weigh the compound accurately.
-
Add the calculated volume of DMSO.
-
Facilitate dissolution by gentle warming (to 37°C) and vortexing or brief sonication.[5]
-
Visually inspect for complete dissolution. No particulates should be visible.
-
-
Critical Consideration: The final concentration of DMSO in your cell culture media should ideally be kept below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity that can confound your results.[4] Always include a "vehicle-only" control in your experiments, which contains the same final concentration of DMSO as your highest compound concentration.
Question: I prepared my stock solution in DMSO last week. Are my results still valid?
Answer: This depends on the compound's stability in DMSO, which can be variable.[5] While some quinazoline derivatives are stable for extended periods, others can degrade, especially with repeated freeze-thaw cycles or exposure to water absorbed by hygroscopic DMSO.[5][6]
Best Practices for Stock Solution Integrity:
-
Aliquot: After initial preparation, aliquot the stock solution into single-use volumes in tightly sealed tubes. This prevents contamination and avoids multiple freeze-thaw cycles that can degrade the compound or cause it to precipitate out of solution.[5]
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Stability Check: For long-term studies, it is advisable to periodically check the integrity of your stock solution via analytical methods like HPLC or LC-MS. A change in color or the appearance of precipitate in the DMSO stock is a clear indicator of degradation or solubility issues, and the stock should be discarded.[5]
Section 2: Troubleshooting Biochemical Kinase Assays
Biochemical assays using purified enzymes are often the first step in determining a compound's direct inhibitory activity.
Question: My IC50 value for this compound in my EGFR kinase assay is much weaker than expected, or I'm seeing no inhibition.
Answer: This common issue points to several potential problems with the assay components or setup.
-
Pillar 1: Enzyme Activity. The most fundamental requirement is a functional enzyme. Kinase purity on a gel does not guarantee enzymatic activity.[7]
-
Causality: Kinases often require specific post-translational modifications (e.g., phosphorylation) and proper folding to be catalytically active. An improperly prepared or stored enzyme will be "dead" and will not respond to an inhibitor.[7]
-
Solution: Always run a positive control with a known, potent inhibitor for your target kinase (e.g., Gefitinib for EGFR) to validate that the enzyme is active and the assay is performing as expected. If the control fails, the enzyme is the likely culprit.
-
-
Pillar 2: Assay Format Interference. Many kinase assays rely on fluorescence (FRET, TR-FRET) or luminescence (e.g., ADP-Glo) readouts.[8][9]
-
Causality: Test compounds can interfere with the detection method. A fluorescent compound can artificially inflate or quench a fluorescence-based signal.[9] A compound that inhibits the coupling enzyme in a luminescent assay (like luciferase in the ADP-Glo assay) can mimic kinase inhibition, leading to a false positive.[9]
-
Solution: Run compound-only controls (no enzyme) to check for autofluorescence or reaction with the detection reagents. If interference is detected, you may need to switch to an alternative assay format, such as the "gold standard" radiometric filtration binding assay which is less prone to such artifacts.[10]
-
-
Pillar 3: Biologically Relevant Isoform.
-
Causality: Many kinase genes produce multiple protein isoforms through alternative splicing. These isoforms can exhibit different activity levels and sensitivities to inhibitors.[7]
-
Solution: Ensure you are using the kinase isoform that is most relevant to the biological system or disease you are studying. Screening against a non-relevant isoform can produce misleading data.[7]
-
Workflow for Troubleshooting a Biochemical Kinase Assay
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"reducing off-target effects of 4-Hydroxy-7-(trifluoromethoxy)quinazoline"
As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of 4-Hydroxy-7-(trifluoromethoxy)quinazoline and related compounds. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, but its successful application hinges on a rigorous understanding of its biological specificity.[1][2][3][4] This guide moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to design more robust experiments and interpret your data with confidence.
Technical Support Center: this compound
The following is a series of frequently asked questions and troubleshooting scenarios encountered during cellular assays with quinazoline-based inhibitors.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing an unexpected or unusually potent phenotype in my cell-based assay when using this compound. How can I begin to determine if this is an off-target effect?
Answer: This is a common and critical challenge in pharmacology. An unexpected phenotype that does not align with the known function of the intended target is a red flag for potential off-target activity. The first step is to systematically de-risk your observation through a series of validation experiments.
A recommended initial workflow involves four key checks:
-
Confirm Dose-Response Relationship: Off-target effects are often more pronounced at higher concentrations where the compound may engage lower-affinity binders.[5] Perform a detailed dose-response curve (e.g., an 8-point curve) for your observed phenotype. A very steep or biphasic curve can sometimes suggest multi-target engagement. The primary goal is to identify the minimal concentration that produces the desired on-target effect, as this will minimize off-target binding.[5]
-
Use a Negative Control Compound: The ideal negative control is a close structural analog of your active compound that is devoid of activity against the primary target. Observing the same phenotype with the inactive analog is strong evidence of an off-target effect.
-
Employ a Structurally Unrelated Inhibitor: Use a well-characterized inhibitor for the same primary target but from a different chemical class. If this second inhibitor recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target.[6]
-
Genetic Target Validation: The gold standard for linking a phenotype to a target is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your target protein.[7] If the genetic perturbation produces the same phenotype as your compound, it provides powerful evidence for on-target activity.
Workflow for Investigating Unexpected Phenotypes
Caption: A stepwise workflow to distinguish on-target from off-target effects.
Question 2: What are the most common off-targets for quinazoline-based compounds?
Answer: The quinazoline scaffold is a "privileged" structure precisely because it can effectively bind to the ATP pocket of many kinases.[4] Consequently, the most common off-targets are other kinases. However, quinazoline derivatives have been developed to target a range of enzymes.
| Potential Off-Target Class | Specific Examples | Potential Confounding Biological Effect |
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, FGFR, PDGFR | Altered cell proliferation, survival, migration, and angiogenesis.[8][9] |
| Cytoplasmic Tyrosine Kinases | Src Family Kinases (SFKs), Abl | Changes in cell adhesion, cytoskeletal organization, and signaling cross-talk. |
| Serine/Threonine Kinases | p38 MAP Kinase, ERK1/2 | Modulation of inflammatory responses and stress signaling pathways.[10] |
| Non-Kinase Enzymes | Dihydrofolate Reductase (DHFR), PARP | Effects on nucleotide biosynthesis, DNA repair, and cell death pathways.[1][11] |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 transporter | Altered drug efflux, potentially leading to misinterpretation of compound potency.[1] |
This table is not exhaustive but represents common off-target families for this scaffold.
Question 3: How can I definitively prove that my compound is engaging its intended target inside the cell?
Answer: Demonstrating target engagement is a critical step that bridges the gap between biochemical activity and cellular effect. The Cellular Thermal Shift Assay (CETSA) is a powerful, industry-standard method to confirm drug-target interaction in a native cellular environment.[12][13][14]
The principle of CETSA is based on ligand-induced thermal stabilization.[10] When a protein binds to a ligand (your compound), it becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, you can observe a "shift" in the melting curve in the presence of a binding compound.[12][15]
Conceptual Workflow for CETSA
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Answer: It is rare for a kinase inhibitor to be perfectly selective.[16] The key is not necessarily to find a "perfect" compound, but to design experiments that control for and isolate the on-target effect.
-
Operate at the Right Concentration: As determined in Q1, use the lowest concentration that gives you a robust on-target phenotype.
-
Phenotype Correlation: If you have access to a small series of analogs with varying potency against your primary target, you can perform a correlation study. Plot the biochemical potency (IC50) of each compound against its cellular potency (EC50) for the phenotype. A strong correlation (R² > 0.8) is compelling evidence that the phenotype is driven by the on-target activity.[6]
-
Rescue Experiments: This is a highly rigorous method. First, create a cell line that expresses a "drug-resistant" mutant of your target protein (this mutation should prevent your compound from binding). If your compound's phenotypic effect is truly on-target, it should be diminished or "rescued" in the cells expressing the resistant mutant compared to cells with the wild-type target.[5]
Part 2: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is designed to verify the direct binding of this compound to its intended protein target in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to ~80-90% confluency.
-
Treat cells with your compound at a final concentration of 10x the expected cellular IC50. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubate for 1-2 hours under normal cell culture conditions.
-
-
Harvesting and Aliquoting:
-
Harvest cells using a non-enzymatic method (e.g., scraping in PBS) and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot 50 µL of the cell suspension into 8 separate PCR tubes for each condition (Vehicle and Compound).
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes. A typical starting gradient would be: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Separation:
-
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (this contains the soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.
-
Perform standard Western blot analysis using a primary antibody specific for your target protein.[15]
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
For both vehicle and compound-treated conditions, plot the relative band intensity against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.[10]
-
Protocol 2: Assessing Downstream Signaling by Western Blot
This protocol verifies on-target activity by measuring the modulation of a known downstream substrate of your target protein (e.g., phosphorylation status).
Methodology:
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to ~70% confluency.
-
If your pathway is sensitive to serum, serum-starve the cells for 12-18 hours prior to the experiment.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
If applicable, stimulate the pathway with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for 10-15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Perform Western blot analysis as described in the CETSA protocol.
-
Probe membranes with an antibody against the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Strip and re-probe the membrane with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the phosphorylated protein signal to the total protein signal for each lane.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate upon compound treatment validates on-target pathway inhibition.
-
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
"protocol refinement for 4-Hydroxy-7-(trifluoromethoxy)quinazoline experiments"
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for experiments involving 4-Hydroxy-7-(trifluoromethoxy)quinazoline. It addresses common challenges and offers troubleshooting solutions to refine your experimental protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][3] It is also advisable to protect it from heat, flames, moisture, and light.[3] For long-term storage, maintaining a cool and dry place is crucial.[1]
What are the primary safety precautions when handling this compound?
When working with this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][4] All handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[4][5] Avoid direct contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with plenty of water.[1][6] Always wash your hands thoroughly after handling the compound.[1][4]
What is the typical appearance and molecular information for this compound?
This compound is typically an off-white or cream-colored solid powder.[6][7] Its molecular formula is C9H5F3N2O2, and it has a molecular weight of 230.14 g/mol .[][9]
What are some common solvents for dissolving this compound?
What are the major hazards associated with this compound?
Based on safety data for similar quinazoline and trifluoromethyl compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] During a fire, it may generate irritating and highly toxic gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1][2]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and application of this compound.
Problem 1: Low Yield in Quinazoline Synthesis
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time or temperature. | Gradually increase the reaction temperature in 5-10°C increments and monitor progress via TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[10] | Increased conversion of starting materials to the desired product.[10] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction rate will be slow and yields will be low. | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[10] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[10] |
| Catalyst Inactivity | The catalyst may be deactivated or not present in a sufficient amount. | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst.[10] | Restoration of catalytic activity leading to a higher reaction rate and yield.[10] |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the reaction. | Higher reaction temperatures or a more potent catalyst may be required. Alternatively, consider a different synthetic route that is less sensitive to steric effects.[10] | Improved yield by overcoming the energetic barrier for the reaction.[10] |
Problem 2: Formation of Unexpected Byproducts
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps | Expected Outcome |
| Side Reactions | Quinazoline synthesis can be prone to side reactions, such as the formation of quinoline derivatives in Friedländer synthesis.[10] | Carefully control reaction conditions. Ensure the purity of starting materials to avoid unintentional side reactions.[10] | Minimized formation of unwanted byproducts. |
| Oxidation | The C4 position of the quinazoline ring is susceptible to oxidation, leading to the formation of a quinazolinone.[10] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidant. | Reduced formation of the quinazolinone byproduct.[10] |
| Dimerization or Polymerization | High concentrations of reactants can lead to intermolecular reactions. | Perform the reaction at a lower concentration by increasing the solvent volume.[10] | Reduced probability of intermolecular reactions leading to dimerization or polymerization.[10] |
| Hydrolysis | The quinazoline ring can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[10] If possible, perform the reaction under neutral conditions or use the minimum effective amount of acid or base.[10] | Minimized hydrolysis of the quinazoline ring, leading to a purer product.[10] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Explanation | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction or Multiple Byproducts | A complex mixture of products and starting materials can be difficult to separate. | Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts. Monitor the reaction closely to stop it at the optimal time. | A cleaner reaction mixture that is easier to purify. |
| Poor Crystallization | The product may not crystallize easily from the chosen solvent system. | Screen a variety of solvents and solvent mixtures for recrystallization. Techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be employed. | Formation of pure crystals of the desired product. |
| Co-elution in Chromatography | The product and impurities may have similar polarities, making separation by column chromatography difficult. | Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina). Consider using a gradient elution.[12] | Improved separation of the desired product from impurities. |
III. Experimental Protocols & Workflows
General Synthetic Strategy for Quinazoline Derivatives
The synthesis of quinazoline derivatives often involves the condensation of an anthranilic acid derivative with a suitable reaction partner.[10][13] The specific protocol will depend on the desired final product. Below is a generalized workflow.
Caption: A generalized workflow for the synthesis of quinazoline derivatives.
Troubleshooting Decision Tree for Low Synthetic Yield
This decision tree can help diagnose and resolve issues leading to low product yield.
Caption: A decision tree for troubleshooting low yield in quinazoline synthesis.
IV. References
-
Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
This compound Safety Data Sheet. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--
-
4-(Methylamino)-2-(trifluoromethyl)quinazoline Safety Data Sheet. (2023, July 4). CymitQuimica. Retrieved from --INVALID-LINK--
-
4-Chloro-2-(trifluoromethyl)quinazoline Safety Data Sheet. (2025, October 16). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
4-(Trifluoromethoxy)aniline Safety Data Sheet. (2008, June 22). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--
-
4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazoline-2-thiol Safety Data Sheet. (2022, November 3). CymitQuimica. Retrieved from --INVALID-LINK--
-
Al-Suhaimi, E. A., El-Faham, A., & Abdel-Megeed, R. M. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. --INVALID-LINK--
-
Kumar, A., Kumar, A., Kumar, V., & Kumar, S. (2019). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 24(15), 2793. --INVALID-LINK--
-
Sharma, V. K., Kumar, P., & Singh, R. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. --INVALID-LINK--
-
Laclef, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 58(16), 6479-6495. --INVALID-LINK--
-
Kumar, A., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-451. --INVALID-LINK--
-
van der Heijden, J., et al. (2021). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 143(31), 12059-12067. --INVALID-LINK--
-
Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-929. --INVALID-LINK--
-
This compound. (n.d.). AK Scientific, Inc. Retrieved from --INVALID-LINK--
-
Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents. Retrieved from --INVALID-LINK--
-
Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Adooq Bioscience. Retrieved from --INVALID-LINK--
-
This compound. (2022, August 26). ChemicalBook. Retrieved from --INVALID-LINK--
-
This compound manufacturers and suppliers. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. (n.d.). Muby Chemicals. Retrieved from --INVALID-LINK--
-
Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS [mubychem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1260759-77-0 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"addressing batch-to-batch variability of synthesized 4-Hydroxy-7-(trifluoromethoxy)quinazoline"
Technical Support Center: 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to batch-to-batch variability in the synthesis of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the critical process parameters that govern the consistency and quality of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are often the first to arise when batch inconsistencies are observed.
Q1: What are the most common drivers of batch-to-batch variability in the synthesis of this compound?
A1: The variability almost always stems from one of three areas:
-
Starting Material Quality: The purity of the key starting material, 2-amino-4-(trifluoromethoxy)benzoic acid, is paramount. The presence of regioisomers or other organic impurities can lead to the formation of difficult-to-remove side products.
-
Reaction Control: The cyclization reaction to form the quinazoline ring is sensitive to temperature, reaction time, and moisture.[1] Minor deviations in these parameters can significantly impact the reaction's completeness and impurity profile.
-
Post-Reaction Work-up and Isolation: The procedures for quenching the reaction, precipitating the product, and purification (e.g., recrystallization) are critical. Inconsistent pH adjustments, cooling rates, or solvent choices can lead to variations in purity, crystal form (polymorphism), and, consequently, physical properties like solubility.
Q2: My latest batch failed QC for purity. What are the first analytical steps I should take?
A2: Your immediate goal is to identify the nature of the failure.
-
Confirm with HPLC: Re-run the High-Performance Liquid Chromatography analysis. Use a high-resolution gradient method to ensure you are separating all components. Compare the chromatogram directly with a certified reference standard and a retained sample from a successful batch.
-
Identify Impurities with LC-MS: Use Liquid Chromatography-Mass Spectrometry to get the mass of the impurity peaks observed in your HPLC. This is the fastest way to hypothesize the structure of the byproducts. Common impurities include unreacted starting materials, incompletely cyclized intermediates, or dimers.[1]
-
Verify Structure with ¹H NMR: Prepare a sample for Proton Nuclear Magnetic Resonance spectroscopy. Compare the spectrum against your reference standard. Look for unexpected signals that could correspond to impurities or residual solvents. The presence of starting material signals is a common finding.[2][3]
Q3: Can minor changes in the appearance (e.g., color, crystallinity) of the final product affect its performance, even if it passes purity tests?
A3: Absolutely. A change in physical appearance often indicates a change in the solid-state properties of the compound, such as its crystal form (polymorphism). Different polymorphs of the same compound can have different solubilities, dissolution rates, and stability, which are critical parameters in drug development. If you observe a change in appearance, we recommend performing characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphic changes.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during synthesis.
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected (<70%). What are the probable causes and how can I fix it?
A: Low yield is typically a result of an incomplete reaction or product loss during work-up. Let's break down the diagnostics.
Probable Cause A: Incomplete Cyclization
-
Why it Happens: The condensation and cyclization to form the quinazoline ring requires sufficient thermal energy and time. If the temperature is too low or the reaction time is too short, a significant amount of the 2-amino-4-(trifluoromethoxy)benzoic acid and the formylating agent (e.g., formamidine acetate) will remain unreacted. Classical methods like the Niementowski synthesis often require high temperatures to drive the reaction to completion.[1][4]
-
How to Diagnose: Check the crude reaction mixture by TLC or LC-MS before work-up. Compare it to the starting materials. A strong spot/peak corresponding to 2-amino-4-(trifluoromethoxy)benzoic acid confirms an incomplete reaction.
-
Solution Protocol:
-
Verify Temperature: Ensure your reaction vessel's internal temperature is reaching the target specified in the protocol (typically >130°C for this type of synthesis). Use a calibrated thermometer.
-
Increase Reaction Time: Extend the reaction time in increments of 2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[4][5]
-
Probable Cause B: Product Loss During Work-up/Isolation
-
Why it Happens: this compound has amphoteric properties. Its solubility in aqueous solutions is highly pH-dependent. If the pH during precipitation is incorrect, or if excessive washing volumes are used, a significant amount of product can be lost to the filtrate.
-
How to Diagnose: Take a sample of your mother liquor (the solution after filtering your product) and analyze it by HPLC. A large peak corresponding to your product confirms significant losses.
-
Solution Protocol:
-
Optimize pH for Precipitation: After the reaction quench, carefully adjust the pH of the aqueous solution. The isoelectric point, where solubility is minimal, should be empirically determined. Start by adjusting to a pH of ~5-6 and check the filtrate for dissolved product.
-
Control Temperature: Ensure the mixture is thoroughly cooled (e.g., 0-5°C) before filtration to minimize solubility.
-
Minimize Wash Volumes: Wash the filtered product cake with a minimal amount of cold solvent (e.g., water, then ethanol) to remove surface impurities without dissolving the product.
-
Issue 2: Presence of a Persistent Impurity by HPLC
Q: I have a consistent impurity peak at a specific relative retention time (RRT) in my HPLC analysis. How do I identify and eliminate it?
A: The strategy here is to identify the impurity and trace it back to its source.
Probable Cause A: Isomeric Impurity from Starting Material
-
Why it Happens: Commercially available 2-amino-4-(trifluoromethoxy)benzoic acid may contain the 2-amino-5-(trifluoromethoxy)benzoic acid isomer. This isomer will react similarly to the desired starting material, producing the isomeric 4-Hydroxy-6-(trifluoromethoxy)quinazoline, which can be very difficult to separate by standard crystallization.
-
How to Diagnose:
-
Obtain the mass of the impurity via LC-MS. It should have the same mass as your final product.
-
Carefully analyze the ¹H NMR of your starting material. Look for minor aromatic signals that do not correspond to the main component.
-
Analyze the starting material with a high-resolution HPLC method to see if the impurity is present from the beginning.
-
-
Solution Protocol:
-
Source High-Purity Starting Material: Qualify your vendors and request a certificate of analysis that specifies the isomeric purity of the 2-amino-4-(trifluoromethoxy)benzoic acid. Specify a requirement of >99.5% purity.
-
Purify the Starting Material: If high-purity material is unavailable, consider purifying the benzoic acid derivative by recrystallization before using it in the synthesis.
-
Probable Cause B: Dimerization or N-Oxide Formation
-
Why it Happens: High reaction temperatures or the presence of oxygen can lead to side reactions. Dimerization can occur if bifunctional starting materials are present as impurities.[1] The quinazoline nitrogen can also be oxidized to form an N-oxide, a common side reaction in heterocyclic synthesis.[1]
-
How to Diagnose: An LC-MS analysis is key. A dimer will have a mass of approximately 2x that of the product. An N-oxide will have a mass of [M+16].
-
Solution Protocol:
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1]
-
Optimize Temperature: Avoid excessive temperatures. Determine the minimum temperature required for the reaction to proceed efficiently. A Design of Experiments (DoE) approach can be valuable here to map the operational window.[5]
-
Control Reactant Concentration: High concentrations can favor intermolecular reactions like dimerization. Performing the reaction at a higher dilution may help minimize this.[1]
-
Part 3: Key Process Parameters & Visualization
A successful and reproducible synthesis relies on the strict control of critical parameters.
Table 1: Critical Process Parameters and Their Impact
| Parameter | Target Range | Rationale & Impact on Variability |
| Starting Material Purity | > 99.5% (Isomeric and Organic) | Prevents formation of hard-to-remove isomeric impurities and byproducts. The single most important factor for batch consistency. |
| Reaction Temperature | 130 - 150 °C (Varies by solvent) | Insufficient temperature leads to low yield. Excessive temperature can cause decomposition and byproduct formation (e.g., N-oxides).[1] |
| Reaction Stoichiometry | 1.0 - 1.2 eq. Formylating Agent | An excess of the formylating agent ensures complete conversion of the limiting benzoic acid derivative. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the quinazoline ring system, which leads to N-oxide impurities.[1] |
| Precipitation pH | 5.0 - 6.5 (Empirically determined) | Controls the solubility of the product during isolation. Incorrect pH is a primary cause of yield loss. |
Diagram 1: General Synthesis Pathway
This diagram illustrates the likely synthetic route based on the Niementowski reaction, a common method for quinazoline synthesis.[1][6]
Caption: A typical synthesis workflow for this compound.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to systematically diagnose the root cause of batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 4-Hydroxy-7-(trifluoromethoxy)quinazoline
Welcome to the technical support guide for improving the purity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The trifluoromethoxy group is a key substituent in modern drug discovery, valued for its ability to enhance metabolic stability and target affinity.[1][2] However, achieving the high purity required for downstream applications can present unique challenges.
This guide moves beyond simple protocols to provide a troubleshooting framework based on common issues encountered in the lab. We will explore the "why" behind each technique, empowering you to make informed decisions to resolve your specific purity challenges.
Part 1: Initial Assessment & Impurity Profiling
Effective purification begins with a thorough understanding of the impurity profile of your crude material. Simply proceeding with a generic purification protocol without this knowledge can lead to wasted time and resources.
Q1: What are the most likely impurities in my crude this compound sample?
Common impurities typically originate from the synthetic route employed. For quinazoline derivatives, these often include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminobenzonitrile or anthranilic acid derivative.
-
Reaction By-products: Incomplete cyclization, side reactions, or the formation of isomeric products can occur. A known challenge in the synthesis of similar quinazolines is the formation and subsequent removal of isomers.[3]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: The quinazoline core or the trifluoromethoxy group may degrade under harsh reaction or work-up conditions.
Q2: Which analytical techniques should I use to identify and quantify impurities?
A multi-technique approach is essential for building a comprehensive impurity profile. While HPLC is the primary tool for quantification, other methods are crucial for definitive identification.[4][5]
| Analytical Technique | Primary Use | Key Advantages & Considerations |
| HPLC-UV | Purity Assessment & Quantification: The workhorse for determining the percentage purity of the main peak relative to impurities. | Advantages: Robust, reproducible, and widely available. Excellent for routine quality control.[4] Considerations: Requires reference standards for absolute quantification. Co-eluting impurities may not be resolved. |
| LC-MS | Impurity Identification: Provides the molecular weight of impurity peaks, offering critical clues to their structure. | Advantages: High sensitivity and specificity. Essential for identifying unknown by-products and starting materials. Considerations: Response factors can vary, making it less accurate for quantification than HPLC-UV unless carefully calibrated. |
| NMR (¹H, ¹⁹F, ¹³C) | Structural Confirmation & Identification: Confirms the structure of the desired product and can identify major impurities if their concentration is sufficient (>1-5%). | Advantages: Provides definitive structural information. ¹⁹F NMR is particularly useful for identifying impurities related to the trifluoromethoxy group.[6] Considerations: Lower sensitivity compared to HPLC or MS; may not detect trace impurities. |
Recommended Analytical HPLC Protocol (Starting Point)
This protocol is a robust starting point for analyzing quinazoline derivatives and should be optimized for your specific impurity profile.[4]
-
Instrumentation: HPLC system with a UV detector (Diode Array Detector preferred).
-
Column: C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm and 340 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Part 2: Troubleshooting & Purification Strategies
This section is structured around common scenarios encountered during purification.
Scenario A: Low Purity (<95%) with Multiple Impurities
When the crude material has significant levels of various impurities, a bulk separation technique is the most effective first step. Flash column chromatography is the method of choice.
Q3: My initial HPLC shows a purity of only 85%. How do I design a flash chromatography protocol?
The key to successful column chromatography is developing an appropriate solvent system using Thin Layer Chromatography (TLC) first.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Solvent System (Eluent): Use TLC to determine an optimal solvent system. For this compound, start by screening mixtures of Hexane and Ethyl Acetate. Due to the polar hydroxyl group, you may need to add a small amount of methanol (1-5%) to the ethyl acetate to achieve the desired elution. Aim for a Retention Factor (Rf) of 0.25-0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc). Pour it into the column and allow it to pack uniformly under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent itself). Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Troubleshooting Issue | Probable Cause | Recommended Solution |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system. | The polarity difference between your chosen solvents is too large, or the overall polarity is incorrect. Re-optimize the eluent using TLC, perhaps by trying a different solvent system (e.g., Dichloromethane/Methanol). |
| Column overloading. | Do not load more than 1g of crude material per 20-40g of silica gel. | |
| Product Won't Elute | Eluent polarity is too low. | Gradually increase the polarity of your mobile phase. For this compound, adding methanol to the ethyl acetate phase is often necessary. |
| Cracked or Channeled Column | Improperly packed column. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry. |
Scenario B: Good Purity (>95%) with Persistent Minor Impurities
When you have a nearly pure product contaminated with small amounts of closely related impurities (e.g., isomers), recrystallization is the ideal "polishing" step.
Q4: My product is 97% pure but has a stubborn impurity. How do I effectively recrystallize it?
Recrystallization purifies compounds based on differences in their solubility.[7] The ideal solvent will dissolve your compound completely when hot but very poorly when cold, while the impurities remain soluble (or insoluble) at all temperatures.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).
-
Good Solvent: Dissolves the compound when hot, but not when cold.
-
Bad Solvent: Dissolves the compound at room temperature or not at all, even when boiling.
-
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield. Slow cooling is critical for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Part 3: Advanced Topics & FAQs
Q5: I need extremely high purity (>99.5%) for a reference standard or biological assay. What is the best method?
For achieving the highest levels of purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful technique. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.
The key is to first develop a robust analytical method where the desired peak is well-resolved from all impurities, and then scale that method up. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard choice for quinazolinone derivatives.[7]
Q6: I suspect the trifluoromethoxy (-OCF₃) group is degrading during purification. How can I prevent this?
The -OCF₃ group is generally robust, but it can be sensitive to strong nucleophiles or harsh acidic/basic conditions, especially at elevated temperatures. If you suspect degradation (e.g., by observing a new peak in the ¹⁹F NMR spectrum):
-
Avoid Strong Bases/Acids: Use milder conditions for any extractions. For chromatography, avoid amine additives like triethylamine in the mobile phase if possible, or use a buffered mobile phase around neutral pH.
-
Keep Temperatures Low: When evaporating solvents, use a rotary evaporator with a water bath temperature below 40°C. Avoid prolonged heating.
-
Use Alternative Stationary Phases: If silica gel (which is slightly acidic) appears to be causing degradation on the column, consider using a more inert stationary phase like alumina (neutral or basic grades) or C18-functionalized silica for flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"troubleshooting unexpected results with 4-Hydroxy-7-(trifluoromethoxy)quinazoline"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Hydroxy-7-(trifluoromethoxy)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and answer frequently asked questions encountered during experimental use. Our goal is to provide not only solutions but also the underlying scientific rationale to empower your research.
Troubleshooting Guide
This section addresses specific problems you may encounter, offering step-by-step guidance and expert insights to resolve them.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffers
Scenario: You have successfully dissolved the compound in an organic solvent like DMSO, but upon diluting it into your aqueous assay buffer (e.g., PBS, cell culture media), a precipitate forms, leading to inaccurate and non-reproducible results.
Root Cause Analysis: This is a classic solubility challenge. The quinazoline scaffold, while functional, is often hydrophobic. The trifluoromethoxy group, known for its high lipophilicity, further decreases aqueous solubility.[1][2] When the high-concentration DMSO stock is introduced to a predominantly aqueous environment, the compound "crashes out" as it can no longer be effectively solvated.
Solutions:
-
Lower the Final Concentration: The simplest first step is to reduce the final working concentration of the compound in your assay. Determine the lowest effective concentration to minimize solubility issues.
-
Optimize the Co-Solvent Percentage: While it's crucial to limit the final DMSO concentration to avoid solvent-induced artifacts (typically <0.5%), a slight increase may be necessary. Critically, ensure you run a vehicle control with the exact same final DMSO concentration.
-
Employ Solubilizing Excipients: For more challenging situations, especially in cell-based assays or for in vivo formulations, consider using excipients. These agents create micro-environments that shield the hydrophobic compound from the bulk aqueous phase.
-
Surfactants: A very low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01-0.1%) can help maintain solubility.
-
Cyclodextrins: Molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic compound, significantly enhancing its aqueous solubility.[1]
-
-
Adjust pH (for Ionizable Compounds): The 4-hydroxy group on the quinazoline ring can be deprotonated. Adjusting the pH of your buffer away from the compound's pKa can increase solubility. However, this must be compatible with your experimental system (e.g., cell viability).
Experimental Workflow: Troubleshooting Precipitation
Below is a systematic workflow to address precipitation issues.
References
Validation & Comparative
A Researcher's Guide to Target Validation: A Comparative Approach for 4-Hydroxy-7-(trifluoromethoxy)quinazoline
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, early inflection point in this journey is the rigorous identification and validation of the molecule's biological target. This process establishes the scientific foundation upon which all subsequent development efforts are built, ensuring that a compound's therapeutic effects are mediated through a well-defined and disease-relevant mechanism.[1][2]
This guide provides a comprehensive, in-depth framework for validating the biological target of a novel chemical entity, using the hypothetical compound 4-Hydroxy-7-(trifluoromethoxy)quinazoline as a case study. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives acting on a diverse range of molecular targets, including protein kinases, dihydrofolate reductase, and ubiquitin-specific proteases.[3][4][5] This inherent diversity makes a systematic and multi-faceted validation strategy essential.
Authored for researchers, scientists, and drug development professionals, this document eschews a rigid template. Instead, it presents an integrated, logic-driven narrative that explains the "why" behind each experimental choice. We will explore and compare a suite of cutting-edge techniques, from confirming direct physical engagement in cells to validating the target's role in complex disease models. Our focus is on creating a self-validating system of evidence, where orthogonal approaches converge to build an unassailable case for a specific mechanism of action.
Phase 1: Uncovering Putative Targets – A Comparative Overview
Before a target can be validated, it must be identified. For a novel compound like this compound, a multi-pronged approach is necessary to generate a list of high-confidence candidate targets.
In Silico & Computational Approaches
Computational methods serve as a cost-effective first pass to generate hypotheses based on the compound's structure. These can include:
-
Molecular Docking: Screening the compound against a virtual library of protein crystal structures, particularly those of known quinazoline binders (e.g., EGFR, VEGFR-2, USP7).[4][6]
-
Pharmacophore Modeling: Building a model based on the common structural features of known active molecules containing the quinazoline core to predict other potential targets.
-
Similarity Searching: Comparing the compound's structure to databases of compounds with known biological targets.
While powerful for hypothesis generation, these methods are predictive and require experimental confirmation.
Experimental Proteome-Wide Screening
To identify unbiased protein interactors from the entire proteome, chemoproteomic techniques are indispensable.
-
Affinity-Based Chemoproteomics (Kinobeads): This is a particularly powerful method if a kinase target is suspected, given the prevalence of quinazolines as kinase inhibitors.[5][7] The technique utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[8][9][10] The compound of interest is then added in a competitive fashion. Proteins that are "eluted" or show reduced binding to the beads in the presence of the free compound are identified as potential targets. This method provides direct evidence of a physical interaction in a complex biological milieu.[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Kinobeads Competition Binding Workflow"
Phase 2: Validating Target Engagement – Is the Target Bound?
Once a list of putative targets is generated, the next critical step is to confirm that the compound directly engages the target protein in a physiologically relevant context, such as within intact cells.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in cells and tissues.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) will be more resistant to heat-induced denaturation and aggregation than the unbound protein.[15]
This method is invaluable because it provides evidence of a direct physical interaction within the complex cellular environment, accounting for factors like cell permeability and intracellular compound concentration.[14]
-
Cell Culture & Treatment: Culture cells of interest (e.g., a cancer cell line relevant to the suspected target's pathway) to ~80% confluency. Treat cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvesting & Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.[12]
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[12]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining by Western Blot or other quantitative protein detection methods.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve to the right for the drug-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "CETSA Experimental Workflow"
Isothermal Dose-Response (ITDR) CETSA
To quantify the potency of the target engagement in cells, an Isothermal Dose-Response (ITDR) experiment is performed.[12] This involves treating cells with a range of compound concentrations at a single, fixed temperature (chosen from the melt curve where a significant shift is observed). The resulting dose-response curve allows for the determination of an EC50 value for target engagement.
| Parameter | CETSA Melt Curve | ITDR CETSA |
| Variable | Temperature | Compound Concentration |
| Purpose | Confirms target engagement (qualitative) | Quantifies engagement potency (EC50) |
| Output | A plot of protein stability vs. temperature | A plot of protein stability vs. drug concentration |
Phase 3: Validating Target Relevance – Does Modulating the Target Recapitulate the Drug's Effect?
Confirming that a compound binds to a target is only half the battle. The ultimate goal is to prove that this binding event is responsible for the compound's observed biological effect.[16] This is achieved by comparing the phenotypic effects of the compound with the effects of genetically modulating the target.
CRISPR-Cas9 Mediated Target Knockout
CRISPR-Cas9 gene editing has become the gold standard for cleanly and completely ablating the expression of a target gene.[17][][19] Unlike older techniques like RNAi, which often result in incomplete knockdown, CRISPR can generate a full knockout, providing a clearer baseline for phenotypic comparison.[20]
-
gRNA Design & Delivery: Design and validate several guide RNAs (gRNAs) targeting the gene of the putative target protein. Deliver the gRNAs and Cas9 nuclease into the cells of interest (e.g., via lentiviral transduction or electroporation).
-
Clonal Selection & Validation: Isolate single-cell clones and expand them. Validate successful gene knockout at both the genomic (sequencing) and protein (Western Blot) levels.
-
Phenotypic Comparison: Perform a key phenotypic assay (e.g., cell proliferation, apoptosis, or a specific biomarker modulation assay) side-by-side with the following conditions:
-
Wild-Type (WT) cells + Vehicle
-
Wild-Type (WT) cells + this compound
-
Target Knockout (KO) cells + Vehicle
-
-
Data Interpretation: The central logic is as follows: if the compound's primary mechanism of action is through inhibiting the target, then the knockout cells (which lack the target) should be resistant to the compound's effects and should phenocopy the effect of treating WT cells with the compound.
| Experimental Arm | Expected Outcome if Target is Valid | Rationale |
| WT + Drug | Phenotypic Effect Observed (e.g., ↓ Proliferation) | The drug is binding to and inhibiting its target. |
| Target KO + Vehicle | Phenotypic Effect Observed (e.g., ↓ Proliferation) | Genetically removing the target recapitulates the drug's effect. |
| Target KO + Drug | No Additional Phenotypic Effect | The drug has no target to bind to, so it cannot exert a further effect. |
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, minlen=2];
} caption: "CRISPR-Based Target Validation Logic"
Phase 4: In Vivo Validation
The final and most rigorous phase of target validation involves demonstrating that the compound's efficacy in a living organism is dependent on the target.[21][22][23] This is often accomplished using animal models of disease, such as tumor xenograft models for an anticancer agent.[24]
Key experiments include:
-
Efficacy Studies: Treating tumor-bearing animals with the compound and measuring tumor growth inhibition.
-
Pharmacodynamic (PD) Marker Analysis: Measuring the modulation of the target or a downstream biomarker in the tumor tissue to confirm target engagement in vivo.
-
Target Knockout/Knockdown Models: The most definitive experiments involve using animal models where the target gene is knocked out or knocked down. If the compound is effective in a model with a functional target but loses efficacy in a model lacking the target, this provides the highest level of validation.[25]
Conclusion: An Integrated and Unwavering Approach
By combining unbiased, proteome-wide screening to identify candidates, biophysical methods like CETSA to confirm direct engagement in cells, and genetic approaches like CRISPR to link that engagement to a functional outcome, researchers can build a robust and compelling case for a specific mechanism of action. This disciplined, evidence-based approach is fundamental to de-risking drug discovery programs and is the cornerstone of developing safe and effective targeted therapies.[26]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. criver.com [criver.com]
- 21. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 22. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 24. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of 4-Hydroxy-7-(trifluoromethoxy)quinazoline Activity in Diverse Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for the cross-validation of the novel investigational compound, 4-Hydroxy-7-(trifluoromethoxy)quinazoline. Quinazoline derivatives have emerged as a significant class of targeted chemotherapeutic agents, with several approved drugs inhibiting key protein kinases involved in oncogenesis.[1][2] Given the therapeutic potential of this scaffold, rigorous preclinical evaluation of new analogues is paramount. This document outlines a systematic approach to characterizing the anti-proliferative and cytotoxic effects of this compound across a panel of distinct cancer cell lines, comparing its performance against established targeted therapies. We detail the causal rationale behind experimental design, provide validated, step-by-step protocols for key assays, and present a model for data interpretation and visualization.
Note on the Compound: A thorough review of publicly accessible scientific databases reveals no existing biological activity data for this compound. Consequently, this guide is presented as an expert-driven, methodological template. The experimental data herein is hypothetical and illustrative, designed to provide a robust example of how such a cross-validation study should be conducted and interpreted for a novel compound within this chemical class.
Introduction: The Rationale for Cross-Cell Line Validation
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1] These drugs have transformed the treatment landscape for certain cancers, particularly non-small-cell lung cancer. The novel compound, this compound, shares this core scaffold, suggesting its potential as a kinase inhibitor.
However, the efficacy of a targeted agent is rarely uniform across all cancers. The genetic and proteomic landscape of a tumor cell dictates its response to therapy. Therefore, cross-validation—the process of testing a compound's activity across a diverse panel of cell lines—is a critical, non-negotiable step in preclinical drug development.[3] This process allows us to:
-
Determine the Spectrum of Activity: Identify which cancer types are most sensitive to the compound.
-
Elucidate the Mechanism of Action: Observe patterns in cellular responses (e.g., cell cycle arrest, apoptosis) that provide clues about how the drug works.
-
Identify Potential Resistance Mechanisms: Understand why certain cell lines are non-responsive, which can inform patient selection strategies in future clinical trials.
-
Assess Selectivity: Compare cytotoxicity in cancer cells versus non-cancerous cells to establish a preliminary therapeutic window.
In this guide, we will cross-validate the activity of our hypothetical compound, which we'll refer to as QT-CF3 , against two well-characterized human cancer cell lines and one non-cancerous line, with Gefitinib and Erlotinib serving as benchmark comparators.
-
A549: A human lung adenocarcinoma cell line.
-
MCF-7: A human breast adenocarcinoma cell line.[4]
-
HEK293: A human embryonic kidney cell line, used here as a non-cancerous control to assess general cytotoxicity.[4]
Experimental Design & Workflow
Our cross-validation strategy is designed as a multi-tiered approach. We will first assess broad cytotoxicity and anti-proliferative activity to determine the half-maximal inhibitory concentration (IC50). Subsequently, we will perform mechanistic assays at relevant concentrations to understand how the compound elicits its effects, focusing on the induction of apoptosis and perturbation of the cell cycle.
Caption: Experimental workflow for cross-validating anticancer compound activity.
Comparative Data Analysis (Illustrative)
The following tables summarize plausible, hypothetical data from our cross-validation study. This data is structured to enable objective comparison between QT-CF3 and established alternatives.
Table 1: Anti-proliferative Activity (IC50, µM) after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Non-cancerous) |
| QT-CF3 (Hypothetical) | 8.5 ± 0.7 | 15.2 ± 1.1 | > 50 |
| Gefitinib | 10.1 ± 0.9 | 22.5 ± 1.8 | > 50 |
| Erlotinib | 9.8 ± 1.0 | 25.8 ± 2.3 | > 50 |
Interpretation: The hypothetical data suggests QT-CF3 exhibits potent anti-proliferative activity against the A549 lung cancer cell line, with a lower IC50 value than both Gefitinib and Erlotinib. Its activity is less pronounced in the MCF-7 breast cancer line. Crucially, its high IC50 value in HEK293 cells indicates selectivity for cancer cells over non-cancerous cells, a highly desirable characteristic for a chemotherapeutic agent.
Table 2: Induction of Apoptosis after 24h Treatment (at IC50 Concentration)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | QT-CF3 | 28.5 ± 2.5 | 15.1 ± 1.9 |
| Gefitinib | 25.1 ± 2.2 | 12.3 ± 1.5 | |
| Vehicle (DMSO) | 4.2 ± 0.5 | 2.1 ± 0.3 | |
| MCF-7 | QT-CF3 | 14.2 ± 1.8 | 8.5 ± 1.1 |
| Gefitinib | 11.5 ± 1.5 | 6.2 ± 0.9 | |
| Vehicle (DMSO) | 3.9 ± 0.4 | 2.5 ± 0.4 |
Interpretation: In line with the viability data, QT-CF3 is a more potent inducer of apoptosis in A549 cells than in MCF-7 cells. The significant increase in the percentage of Annexin V-positive cells confirms that the observed loss of viability is due to programmed cell death.
Table 3: Cell Cycle Distribution after 24h Treatment (at IC50 Concentration)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | QT-CF3 | 65.2 ± 3.1 | 10.5 ± 1.5 | 24.3 ± 2.8 |
| Gefitinib | 62.8 ± 2.9 | 12.1 ± 1.8 | 25.1 ± 2.5 | |
| Vehicle (DMSO) | 45.3 ± 2.5 | 30.1 ± 2.1 | 24.6 ± 2.2 |
Interpretation: Treatment with QT-CF3 leads to a significant accumulation of A549 cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase population. This G1 arrest is characteristic of EGFR inhibitors, which block signaling pathways required for cells to progress from G1 to the DNA synthesis (S) phase.
Mechanistic Context: Targeting the EGFR Signaling Pathway
The data collectively points to QT-CF3 acting as a potent inhibitor of a critical cell proliferation and survival pathway. Based on its quinazoline scaffold and the observed G1 cell cycle arrest, a primary hypothesis is the inhibition of the EGFR signaling cascade.
Caption: Hypothesized mechanism of QT-CF3 action on the EGFR signaling pathway.
EGFR activation by ligands like EGF triggers downstream signaling through two major axes: the PI3K/Akt pathway, which promotes cell survival by inhibiting apoptosis, and the Ras/Raf/MEK/ERK pathway, which drives cell proliferation. By inhibiting EGFR, QT-CF3 would simultaneously shut down these pro-cancer signals, leading to the observed G1 cell cycle arrest and induction of apoptosis. The differential sensitivity between A549 and MCF-7 cells could be explained by varying levels of EGFR expression or the presence of activating mutations, which would be a key area for further investigation.
Detailed Experimental Protocols
The following protocols are standardized and validated methodologies for the assays described in this guide.
Cell Viability - MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[5][6] The resulting purple formazan is solubilized, and its absorbance is directly proportional to the number of viable, metabolically active cells.[7]
Protocol:
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of QT-CF3, Gefitinib, and Erlotinib in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Apoptosis Assay - Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[8] In early apoptosis, PS flips to the outer leaflet and is bound by fluorescently labeled Annexin V.[9] In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.[9]
Protocol:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat with the respective compounds at their predetermined IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer. Differentiate populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method uses flow cytometry to measure the DNA content of cells.[10] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[11] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally sound methodology for the cross-validation of a novel quinazoline-based compound. Based on our illustrative data, this compound (QT-CF3) presents as a promising anticancer agent with potent, selective activity against lung adenocarcinoma cells, superior to established drugs like Gefitinib and Erlotinib in this hypothetical context. Its mechanism appears to involve the induction of G1 cell cycle arrest and apoptosis, consistent with the inhibition of a key pro-proliferative signaling pathway such as EGFR.
The next logical steps in its preclinical development would include:
-
Expanding the Cell Line Panel: Testing against a broader range of lung cancer cell lines with known EGFR mutation statuses to identify predictive biomarkers of sensitivity.
-
Target Validation: Performing Western blotting to confirm the inhibition of EGFR phosphorylation and its downstream effectors, Akt and ERK.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models, such as xenograft studies using A549 tumors.
By adhering to a systematic cross-validation approach, researchers can build a comprehensive profile of a novel compound, providing the solid scientific foundation required to justify its advancement toward clinical development.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for confirming the MoA of a novel compound, 4-Hydroxy-7-(trifluoromethoxy)quinazoline . While specific biological data for this exact molecule is not extensively published, its quinazoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1][2][3][4] This guide will, therefore, leverage the known activities of quinazoline derivatives to propose a logical and robust experimental workflow for target identification and validation.
The quinazoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5] Documented mechanisms for quinazoline-based compounds are diverse, ranging from the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) to the modulation of enzymes such as Poly (ADP-ribose) polymerase (PARP) and tubulin polymerization.[1][3][5][6] Given this chemical precedent, a systematic and unbiased approach is paramount to pinpointing the specific MoA of this compound.
This guide will compare and contrast several state-of-the-art experimental strategies, providing the causal logic behind each step. We will explore a tiered approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by more focused assays to validate these findings and precisely define the molecular interactions.
Part 1: Initial Unbiased Target Identification
When the target of a novel compound is unknown, it is crucial to cast a wide net to identify potential molecular partners. Here, we compare two powerful, unbiased, and label-free techniques: Kinome Profiling and Proteome-wide Cellular Thermal Shift Assay (CETSA).
Kinome Profiling: A Focus on a Druggable Target Class
Rationale: The quinazoline scaffold is a common feature in many kinase inhibitors.[3][7] Therefore, a logical starting point is to screen this compound against a large panel of kinases to identify potential targets within this highly druggable protein family.
Experimental Protocol: KinomeScan™ (or similar competitive binding assay)
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high concentration stock.
-
Assay Principle: The compound is tested at a fixed concentration against a panel of hundreds of human kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag linked to the kinase.
-
Data Analysis: Results are typically presented as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency.
Data Presentation:
| Kinase Target | % Control Binding | Interpretation |
| Kinase A | 5% | Strong Hit |
| Kinase B | 45% | Weak/No Hit |
| Kinase C | 8% | Strong Hit |
| ... | ... | ... |
Comparator Compound: To validate the assay, a known broad-spectrum kinase inhibitor, such as Staurosporine , should be run as a positive control. For a more focused comparison, if early cellular assays suggest an effect on cell proliferation, a known EGFR inhibitor like Gefitinib (an approved quinazoline-based drug) would be an excellent comparator.[8]
Proteome-wide Cellular Thermal Shift Assay (CETSA®): An Unbiased View of the Entire Proteome
Rationale: While kinome profiling is a powerful tool, it is inherently biased towards a single protein class. To explore the possibility of non-kinase targets, a proteome-wide approach is essential. CETSA is a revolutionary technique that allows for the assessment of compound binding to proteins in a native cellular environment.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of target proteins.[11][12]
Experimental Workflow:
Caption: Workflow for a proteome-wide CETSA experiment.
Experimental Protocol: Mass Spectrometry-based CETSA
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line like A549 or MCF-7) with this compound at a relevant concentration (determined from initial cell viability assays) and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 60°C).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein samples for quantitative mass spectrometry analysis (e.g., using tandem mass tagging, TMT).
-
LC-MS/MS Analysis and Data Interpretation: Analyze the samples by LC-MS/MS to identify and quantify thousands of proteins. Proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Data Presentation:
| Protein ID | Thermal Shift (ΔTm) with Compound | p-value | Interpretation |
| Protein X | +3.5 °C | < 0.01 | Strong Target Candidate |
| Protein Y | +0.5 °C | > 0.05 | Not a significant hit |
| Protein Z | +4.2 °C | < 0.001 | Strong Target Candidate |
| ... | ... | ... | ... |
Comparator Compound: A well-characterized drug with a known target can be used as a positive control. For instance, if the compound is suspected to have anti-cancer properties, Olaparib , a PARP inhibitor, could be used to demonstrate target engagement with PARP1.[6]
Part 2: Target Validation and Mechanistic Elucidation
Once a list of high-confidence target candidates has been generated from the initial unbiased screens, the next crucial step is to validate these interactions and understand their functional consequences.
Isothermal Dose-Response (ITDR) CETSA
Rationale: To confirm the direct binding of this compound to the identified protein candidates in a cellular context and to determine the apparent binding affinity, an isothermal dose-response CETSA experiment is performed.[10][11]
Experimental Protocol:
-
Dose-Response Treatment: Treat cells with a range of concentrations of the compound.
-
Fixed Temperature Challenge: Heat all samples to a single, optimized temperature that causes partial denaturation of the target protein.
-
Analysis: Analyze the soluble fraction using Western blotting for specific candidate proteins.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 of thermal stabilization.
Data Presentation:
| Target Protein | ITDR CETSA EC50 (µM) |
| Protein X | 1.2 |
| Protein Z | 0.8 |
This data provides strong evidence of target engagement in intact cells.
In Vitro Enzymatic or Binding Assays
Rationale: To confirm a direct interaction and to quantify the inhibitory potency of the compound, in vitro assays using purified recombinant protein are essential.
Experimental Protocol (Example for a Kinase Target):
-
Reagents: Obtain purified, active recombinant kinase (e.g., Protein X from the CETSA screen).
-
Assay: Perform a kinase activity assay (e.g., using a fluorescent or luminescent readout of ATP consumption or substrate phosphorylation) in the presence of varying concentrations of this compound.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Comparator Compounds:
-
For a novel kinase inhibitor: Compare its potency and selectivity to a known inhibitor of the same kinase or a related family member (e.g., if the target is a novel member of the ErbB family, compare to Gefitinib).
-
For a novel PARP inhibitor: Compare its activity to Olaparib.[6]
Data Presentation:
| Compound | Target IC50 (nM) |
| This compound | 50 |
| Comparator (e.g., Gefitinib) | 25 |
Cellular Assays to Probe Downstream Signaling
Rationale: After confirming direct target engagement and inhibition, it is critical to demonstrate that this interaction leads to a functional consequence in the cell.
Experimental Workflow:
Caption: Workflow for analyzing downstream signaling effects.
Experimental Protocol (Example for a Kinase Inhibitor):
-
Cell Treatment: Treat cells with the compound at concentrations around its cellular EC50.
-
Western Blotting: Analyze cell lysates by Western blot using antibodies specific for the phosphorylated form of known downstream substrates of the target kinase.
-
Phenotypic Assays: Correlate the inhibition of downstream signaling with a cellular phenotype, such as apoptosis (e.g., using a caspase-3/7 activity assay) or cell cycle arrest (e.g., by flow cytometry).
Comparator Compounds: Use known inhibitors of the validated target to ensure that the observed cellular effects are consistent with on-target activity.
Conclusion
Confirming the mechanism of action of a novel compound like this compound requires a multi-faceted and logical experimental approach. By initiating with broad, unbiased screening techniques such as kinome profiling and proteome-wide CETSA, researchers can generate high-quality hypotheses about the compound's molecular targets. These initial findings must then be rigorously validated through a series of focused biochemical and cell-based assays to confirm direct binding, determine potency, and establish a clear link between target engagement and a functional cellular outcome. This comparative guide provides a robust framework for researchers to systematically unravel the MoA of novel chemical entities, a critical step in the path toward developing new therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
A Comparative Guide to the Reproducibility of Experiments with 4-Hydroxy-7-(trifluoromethoxy)quinazoline
This guide provides an in-depth analysis of the experimental reproducibility concerning the synthetic quinazoline derivative, 4-Hydroxy-7-(trifluoromethoxy)quinazoline. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative framework, pitting the title compound against a well-established alternative, Gefitinib, in the context of anti-cancer research. The core focus is on elucidating the "why" behind experimental choices to empower researchers to achieve high-fidelity, reproducible results.
Introduction: The Quinazoline Scaffold and the Pursuit of Novel Inhibitors
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3] These compounds are renowned for their ability to act as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[4][5] this compound is a specific derivative within this class. The 4-hydroxy group is a common feature in many biologically active quinazolines, while the 7-(trifluoromethoxy) substitution is of interest for its potential to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's biological activity and pharmacokinetic profile.
Reproducibility in experiments involving novel small molecules is paramount. It hinges on three pillars: the purity and characterization of the compound itself, the robustness of the experimental design, and the clarity of the reporting. This guide will address all three, using a direct comparison to illustrate key principles.
Compound Characterization: The Foundation of Reproducibility
Before any biological experiment, the identity and purity of this compound must be unequivocally established. Failure to do so is a primary source of experimental irreproducibility.
Protocol 1: Synthesis and Characterization
A plausible synthetic route, adapted from established methods for quinazoline synthesis, is outlined below.[2][6]
Objective: To synthesize and purify this compound with a purity of >95%.
Methodology:
-
Reaction Setup: Combine 2-amino-4-(trifluoromethoxy)benzonitrile with an excess of formamide.
-
Thermal Cyclization: Heat the mixture at 150-160°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₉H₅F₃N₂O₂; MW: 230.14 g/mol ).[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity, which should exceed 95%.
-
Trustworthiness: A self-validating system is one where the characterization data (NMR, MS) directly confirms the successful synthesis of the intended molecule, and the purity data (HPLC) provides confidence that any observed biological effects are attributable to the compound of interest, not impurities. Commercial suppliers also provide a Certificate of Analysis (CoA) that should be reviewed.[8]
Comparative Biological Evaluation: An In Vitro Cytotoxicity Assay
To provide a practical comparison, we will evaluate the anti-proliferative activity of this compound against Gefitinib, an established EGFR inhibitor. We will use the A549 non-small cell lung cancer cell line, which is a common model for such studies.[5]
Experimental Workflow Diagram
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 7. This compound | 1260759-77-0 [chemicalbook.com]
- 8. 1260759-77-0 this compound AKSci 5431EM [aksci.com]
A Head-to-Head Comparison of 4-Anilino-7-(trifluoromethoxy)quinazoline Derivatives as Potent Kinase Inhibitors
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][3] Derivatives of 4-anilinoquinazoline, in particular, have demonstrated significant success by competitively binding to the ATP pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] This guide provides a head-to-head comparison of novel 4-anilinoquinazoline derivatives featuring a 7-(trifluoromethoxy) substitution. This specific modification is explored for its potential to enhance metabolic stability and cellular permeability. We will dissect the structure-activity relationships (SAR), compare inhibitory potency against key oncological targets, and provide detailed experimental protocols to support the findings, offering a comprehensive resource for researchers in drug discovery and development.
The 4-Anilino-7-(trifluoromethoxy)quinazoline Scaffold: A Structural Overview
The therapeutic efficacy of this class of compounds is intrinsically linked to its modular structure. Each component plays a distinct role in orchestrating the interaction with the target kinase.
-
Quinazoline Core : This bicyclic heterocycle serves as the fundamental anchor. The nitrogen atom at position 1 (N1) is a critical hydrogen bond acceptor, typically interacting with a key methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase ATP-binding site.[6] This interaction is foundational for the inhibitory activity of the entire class.
-
4-Anilino Group : This moiety projects into the hydrophobic pocket of the ATP-binding site.[7] Substitutions on this aniline ring are pivotal for modulating potency and selectivity. Variations here can exploit additional binding interactions and fine-tune the compound's profile.
-
7-(Trifluoromethoxy) Group : The -OCF₃ group at the C-7 position is a key point of differentiation. Compared to more common methoxy (-OCH₃) substituents, the trifluoromethoxy group is a strong electron-withdrawing group and is significantly more lipophilic. These properties can lead to improved metabolic stability by blocking potential sites of oxidative metabolism and enhanced membrane permeability, potentially improving oral bioavailability and cellular uptake.
Comparative Analysis of Derivatives
To establish a clear structure-activity relationship, we will compare three representative derivatives (Compounds A , B , and C ) where the 4-anilino-7-(trifluoromethoxy)quinazoline core is held constant, and substitutions are varied on the aniline ring.
-
Compound A : Unsubstituted aniline.
-
Compound B : 3-bromo aniline substitution.
-
Compound C : 3-ethynyl aniline substitution.
In Vitro Kinase Inhibitory Potency
The primary determinant of a compound's potential is its ability to inhibit its target kinase. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for our comparative compounds against wild-type EGFR (EGFR-WT) and VEGFR-2, two key targets in cancer therapy.
| Compound | Aniline Substituent | EGFR-WT IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Rationale for Potency |
| A | H | 55 | 120 | Baseline activity driven by the core pharmacophore's interaction with the kinase hinge. |
| B | 3-Bromo | 12 | 35 | The bromo group provides additional hydrophobic interactions within the ATP pocket, enhancing binding affinity. |
| C | 3-Ethynyl | 5 | 98 | The small, rigid ethynyl group can occupy a small hydrophobic sub-pocket, significantly boosting EGFR potency with moderate selectivity over VEGFR-2. This substitution is a known strategy for potent EGFR inhibition.[4] |
Anti-proliferative Activity in Cancer Cell Lines
Effective kinase inhibition must translate to a functional anti-proliferative effect in cancer cells. The derivatives were tested against A549 cells, a non-small cell lung cancer (NSCLC) line with wild-type EGFR expression.
| Compound | Aniline Substituent | A549 GI₅₀ (µM) | Correlation with Kinase Activity |
| A | H | 9.8 | Moderate cellular activity, consistent with its weaker kinase inhibition. |
| B | 3-Bromo | 2.1 | Strong cellular activity, reflecting its enhanced potency against EGFR and VEGFR-2. |
| C | 3-Ethynyl | 0.7 | Most potent cellular activity, directly correlating with its high potency against EGFR, a key driver in many NSCLC lines. |
Structure-Activity Relationship (SAR) Summary
The comparative data reveals key SAR trends for the 4-anilino-7-(trifluoromethoxy)quinazoline scaffold.
Caption: Key structure-activity relationship points for the scaffold.
Signaling Pathway Context: EGFR Inhibition
To appreciate the mechanism of action, it is crucial to understand the signaling pathway being inhibited. These derivatives block ATP from binding to the EGFR kinase domain, thereby preventing autophosphorylation and halting the downstream signaling cascade that leads to cell proliferation and survival.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the Specificity of 4-Hydroxy-7-(trifluoromethoxy)quinazoline: A Comparative Analysis
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated biological tool or therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive validation of a compound's specificity for its intended biological target. This guide provides an in-depth, technically-focused framework for assessing the specificity of a novel compound, "4-Hydroxy-7-(trifluoromethoxy)quinazoline," hereafter referred to as Test Compound Q .
The quinazoline core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Therefore, for the purpose of this guide, we will hypothesize that Test Compound Q is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often targeted by quinazoline-based drugs.[2][4]
To provide a robust and objective comparison, we will benchmark the performance of Test Compound Q against a well-characterized, clinically approved EGFR inhibitor with a similar quinazoline framework: Gefitinib . This comparative approach is essential for contextualizing the selectivity profile of a novel agent and understanding its potential advantages and liabilities.
This guide will detail a multi-pronged approach to specificity validation, encompassing biochemical profiling, cellular target engagement, and phenotypic assays. Each section will not only provide step-by-step protocols but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy assessment.
Biochemical Specificity Profiling: The Kinome Scan
The first and most crucial step in validating the specificity of a putative kinase inhibitor is to assess its activity against a broad panel of kinases. This "kinome scan" provides a global view of the compound's selectivity and identifies potential off-target interactions that could lead to unexpected biological effects or toxicity.
Rationale for Kinase Panel Screening
The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets.[5] Consequently, a compound designed to target one kinase may inadvertently inhibit others. Large-panel screening is the gold standard for identifying these off-target activities early in the development process.[2][6] We will utilize a non-radiometric, luminescence-based activity assay for this purpose, as it offers high throughput, sensitivity, and avoids the safety concerns associated with radiometric assays.[6][7]
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol outlines the general procedure for assessing the inhibitory activity of Test Compound Q and Gefitinib against a panel of 96 diverse kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Test Compound Q and Gefitinib in 100% DMSO.
-
Perform a serial dilution series in DMSO to create 100x working stocks ranging from 1 mM to 100 nM.
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well, add 1 µL of the 100x compound dilution (or DMSO for control wells).
-
Add 5 µL of a 2x kinase/substrate solution in kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Initiate the kinase reaction by adding 4 µL of 2.5x ATP solution. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The reaction time may need optimization for different kinases.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values for each kinase using a non-linear regression model.
-
Comparative Data Summary
The following table presents hypothetical kinome scan data for Test Compound Q and Gefitinib . The data is presented as IC50 values (nM), and a selectivity score (S-score) is calculated to quantify selectivity. A common method for this is the S(10) score, which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Kinase Target | Test Compound Q (IC50, nM) | Gefitinib (IC50, nM) |
| EGFR (Primary Target) | 15 | 25 |
| HER2 (ERBB2) | 3500 | 3700 |
| HER4 (ERBB4) | 4000 | 5000 |
| VEGFR2 | >10,000 | >10,000 |
| PDGFRβ | 8500 | >10,000 |
| c-SRC | 2500 | 1500 |
| ABL1 | >10,000 | 8000 |
| Selectivity Score (S10 @ 1µM) | 0.02 (2/96) | 0.03 (3/96) |
This is hypothetical data for illustrative purposes.
From this data, we can infer that Test Compound Q is a potent inhibitor of EGFR with potentially higher selectivity than Gefitinib, as indicated by its lower S-score.
Cellular Target Engagement: Confirming the Hit in a Physiological Context
While biochemical assays are essential for determining intrinsic inhibitory activity, they do not confirm that a compound can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells.[3][8][9]
Rationale for CETSA
The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This thermal shift can be quantified, providing direct evidence of target engagement.[8][9]
Experimental Workflow: CETSA
Caption: CETSA workflow for verifying target engagement.
Detailed Protocol for CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) to ~80% confluency.
-
Treat the cells with 10 µM Test Compound Q , 10 µM Gefitinib , or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for EGFR, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Plot the normalized band intensity against the temperature for each treatment condition to generate CETSA melt curves.
-
Interpreting the Results
A successful CETSA experiment will show a rightward shift in the melt curve for the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein. The magnitude of the thermal shift can be used to rank the target engagement potency of different compounds.
Phenotypic Screening: Linking Target Engagement to Cellular Function
The ultimate validation of a specific inhibitor is demonstrating that it elicits a cellular phenotype consistent with the known biology of its target, and does so without producing confounding effects from off-target activities.[11][12] Phenotypic screening allows for this functional validation in a physiologically relevant context.
Rationale for Phenotypic Assays
For an EGFR inhibitor, we expect to see inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cell lines. We will also assess the phosphorylation status of downstream signaling proteins to confirm on-target pathway modulation. Comparing the phenotypic effects of Test Compound Q and Gefitinib at concentrations relevant to their EGFR IC50 values will help to reveal any discrepancies that might suggest off-target effects.
Experimental Workflow: Phenotypic Assays
Caption: Workflow for phenotypic validation of specificity.
Protocol 1: Cell Viability Assay
-
Seed A431 (EGFR-dependent) and HCT116 (EGFR-independent) cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of Test Compound Q or Gefitinib (e.g., 0.01 to 10,000 nM).
-
Incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Plot cell viability against log[inhibitor] and determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Downstream Signaling Analysis (Western Blot)
-
Seed A431 cells in 6-well plates and grow to ~70% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat with various concentrations of Test Compound Q or Gefitinib for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Lyse the cells and perform a Western blot analysis as described for CETSA.
-
Probe membranes with antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Comparative Phenotypic Data
| Assay | Cell Line | Test Compound Q | Gefitinib |
| Cell Viability (GI50, nM) | A431 (EGFR-dependent) | 20 | 30 |
| HCT116 (EGFR-independent) | >10,000 | >10,000 | |
| p-EGFR Inhibition (IC50, nM) | A431 | 18 | 28 |
| p-ERK Inhibition (IC50, nM) | A431 | 25 | 35 |
This is hypothetical data for illustrative purposes.
The data should demonstrate that both compounds selectively inhibit the proliferation of EGFR-dependent cells and that the concentrations required for this effect are consistent with their biochemical IC50 values against EGFR and their ability to inhibit downstream signaling. A significant deviation between the biochemical potency and the cellular GI50 could indicate issues with cell permeability or the influence of off-target effects.
Conclusion: Synthesizing the Evidence for Specificity
This comprehensive guide outlines a rigorous, multi-faceted approach to validating the specificity of a novel compound, This compound . By systematically progressing from broad biochemical profiling to cellular target engagement and functional phenotypic assays, researchers can build a robust evidence package for a compound's mechanism of action.
The comparative analysis against a known drug, Gefitinib , provides an essential benchmark for interpreting the data. Based on our hypothetical results, Test Compound Q demonstrates potent and specific inhibition of EGFR, both biochemically and in a cellular context, with a potentially superior selectivity profile to Gefitinib. This type of detailed, self-validating experimental workflow is fundamental to the principles of good scientific practice and is a prerequisite for advancing a compound through the drug discovery and development pipeline.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. PubChemLite - 7-hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3h)-one (C18H15F3N2O2) [pubchemlite.lcsb.uni.lu]
- 11. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-7-(trifluoromethoxy)quinazoline
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Hydroxy-7-(trifluoromethoxy)quinazoline. As a specialized heterocyclic compound likely utilized in targeted drug discovery and chemical biology, its unique structure—combining a biologically active quinazoline core with a persistent trifluoromethoxy group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
Part 1: Hazard Assessment and Waste Profile
The primary hazards are inferred from two key structural components: the 4-Hydroxyquinazoline core and the trifluoromethoxy substituent.
-
The Quinazoline Core: The parent 4-hydroxyquinazoline molecule is known to be hazardous.[1][2][3] Quinazoline derivatives are frequently investigated for their potent biological activity, which is a primary reason they must be handled and disposed of as active chemical agents.[4][5][6][7]
-
The Trifluoromethoxy Group: Compounds containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups are characterized by the high strength of the carbon-fluorine bond. This property makes them highly resistant to environmental and metabolic degradation, classifying them as persistent substances.[8][9] Their accumulation in the environment is a significant concern, mandating that their release be strictly prevented.[9][10][11]
Based on this analysis, the waste generated from work with this compound must be profiled as Hazardous Chemical Waste . The following table summarizes the anticipated hazard profile.
| Hazard Category | Associated Moiety | Rationale & Implication for Disposal | Supporting Sources |
| Acute Toxicity (Oral) | 4-Hydroxyquinazoline | Classified as "Harmful if swallowed." Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment. | [1][3] |
| Skin & Eye Irritation | 4-Hydroxyquinazoline & related quinolines | Causes skin irritation and serious eye irritation/damage. Contaminated PPE and labware must be handled as hazardous. Direct contact must be avoided. | [1][12] |
| Respiratory Irritation | 4-Hydroxyquinazoline | May cause respiratory irritation, particularly in powdered form. Handling and weighing should occur in a ventilated enclosure (fume hood). | [1] |
| Environmental Persistence | Trifluoromethoxy Group | The trifluoromethoxy group imparts high stability, leading to persistence in aquatic and terrestrial environments. Disposal down the drain or in regular trash is strictly prohibited. | [8][9][13] |
| Aquatic Toxicity | General Heterocyclic Structure | Similar complex heterocyclic compounds are often very toxic to aquatic life with long-lasting effects. Waste streams must be isolated from waterways. | [14][15][16] |
Part 2: Regulatory Framework for Disposal
The disposal of hazardous chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] All personnel generating this waste must adhere to these federal guidelines, as well as any more stringent state or local regulations.
Key regulatory requirements include:
-
Waste Determination: As established above, any material containing or contaminated with this compound must be formally determined to be hazardous waste.[18]
-
Generator Status: Your laboratory or institution is classified as a hazardous waste generator. It is crucial to know your generator status (e.g., Very Small, Small, or Large Quantity Generator) as this dictates accumulation time limits and reporting requirements.[18][19]
-
EPA Identification Number: Small and Large Quantity Generators must have an EPA ID number to transport and dispose of hazardous waste.[18][19]
Part 3: Standard Operating Procedure (SOP) for Waste Management
Adherence to a strict, procedural approach is non-negotiable. The following steps provide a clear workflow for the safe segregation, containment, and disposal of all waste streams associated with this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Inspect gloves for integrity before each use.[20]
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. When there is a splash risk, chemical safety goggles and a face shield should be used.[20]
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation.[2]
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Unused Compound/Residue: Collect all excess solid compound, residues scraped from vials, and grossly contaminated weigh boats in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, bench paper, wipes) must be placed into a designated hazardous waste container. Do not place these items in the regular or biohazardous trash.[21]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing the compound in a dedicated, sealable, and compatible hazardous waste container (e.g., a high-density polyethylene carboy).
-
Compatibility: Do NOT mix this waste stream with other chemical wastes unless compatibility has been explicitly verified. Incompatible materials include strong oxidizing agents, acids, and bases.[1][3]
-
-
"Sharps" Waste: Contaminated needles or razor blades must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
Step 3: Containerization and Labeling
All hazardous waste containers must meet the following criteria:[19][22]
-
Condition: Must be in good condition, free of leaks, and compatible with the chemical.
-
Sealing: Must be securely sealed at all times except when waste is being added.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all components (including solvents). The label must also indicate the primary hazards (e.g., Toxic, Irritant, Environmental Hazard) and the date accumulation started.
Step 4: On-Site Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[19]
-
The SAA must be under the control of the laboratory personnel.
-
Store containers away from drains, high-traffic areas, and incompatible chemicals.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
Step 5: Arranging for Professional Disposal
The only acceptable method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[22]
-
Contact EHS: Once a waste container is full or the accumulation time limit is approaching, contact your EHS department to schedule a waste pickup.
-
Provide Documentation: Accurately describe the contents of the container as required.
-
Incineration: High-temperature incineration in a permitted hazardous waste facility is the preferred disposal technology for complex organic molecules like this one, as it ensures complete destruction. Landfill disposal is not an acceptable option.[22]
Part 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and preparedness is key to mitigating risk.
Spill Cleanup Protocol
For minor spills (<100 mL of a dilute solution or a few grams of powder) that do not pose an immediate fire or respiratory hazard, trained laboratory personnel may perform the cleanup. For major spills, evacuate the area, alert others, and contact your institution's emergency response team.
| Step | Action | Rationale |
| 1. Control & Communicate | Alert personnel in the immediate area. Secure the location and prevent entry. If flammable solvents are present, eliminate all ignition sources. | Ensures the safety of others and prevents the situation from escalating. |
| 2. Don PPE | Wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. | Protects the responder from direct chemical exposure. |
| 3. Contain the Spill | For liquids, create a dike around the spill using an inert, non-combustible absorbent material (e.g., vermiculite, kitty litter, or chemical spill pads).[23][24] | Prevents the spill from spreading to a larger area or reaching drains. |
| 4. Absorb/Cover | For Liquids: Gently cover the spill with absorbent material, working from the outside in.[25] For Solids: Gently cover the powder with a plastic sheet or wet paper towels to prevent it from becoming airborne.[25][26] | Minimizes vaporization and dust generation during cleanup. |
| 5. Collect Waste | Using non-sparking tools (e.g., plastic dustpan), carefully scoop the absorbed/covered material into a designated hazardous waste bag or container.[25] | Ensures all contaminated material is collected for proper disposal. |
| 6. Decontaminate | Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[23][26] | Removes any lingering chemical residue from the surface. |
| 7. Dispose & Report | Securely seal and label the waste container. Report the incident to your supervisor and EHS office as required by your institution's policy. | Ensures proper disposal and documentation for safety and compliance. |
Personal Exposure and First Aid
Immediate action is required in the event of personal exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][20]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.
Part 5: Advanced Technical Note on Chemical Degradation
While professional, high-temperature incineration is the mandated disposal method, it is useful for the senior scientist to understand the compound's chemical liabilities. The quinazoline ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the heterocyclic ring.[27] However, attempting in-lab degradation of this waste is strongly discouraged as it can generate unknown, potentially hazardous byproducts and constitutes a regulated treatment process under RCRA. This information is provided for academic understanding only and is not an alternative to professional disposal.[22]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4-羟基喹唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. facss.mit.edu [facss.mit.edu]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

